molecular formula C10H11NO4 B177517 3-(2-Carbamoylphenoxy)propanoic acid CAS No. 103204-34-8

3-(2-Carbamoylphenoxy)propanoic acid

Cat. No.: B177517
CAS No.: 103204-34-8
M. Wt: 209.2 g/mol
InChI Key: JDAPGIQXOMTIQY-UHFFFAOYSA-N
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Description

3-(2-Carbamoylphenoxy)propanoic Acid is a high-purity chemical intermediate intended for research and development purposes. This compound features a propanoic acid chain linked to a 2-carbamoylphenyl group via an ether bond, a structural motif present in various bioactive molecules. Its molecular structure suggests potential applications in areas such as pharmaceutical development, particularly as a building block for active pharmaceutical ingredients (APIs) or more complex organic syntheses . Researchers can leverage this compound in exploring new antimicrobial agents, given that similar furan-based propanoic acid derivatives have demonstrated activity against microorganisms like Candida albicans , Escherichia coli , and Staphylococcus aureus . As with many specialized organic acids, it may also be of interest in material science and as a precursor for flavor and fragrance ingredients . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

3-(2-carbamoylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAPGIQXOMTIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602615
Record name 3-(2-Carbamoylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-34-8
Record name 3-(2-Carbamoylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Carbamoylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Carbamoylphenoxy)propanoic acid, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents a robust, scientifically grounded projection of its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the synthesis and further investigation of this compound. We will delve into its IUPAC nomenclature and structure, predicted physicochemical properties, a detailed theoretical synthesis protocol based on established chemical principles, and a discussion of its potential biological relevance by drawing parallels with structurally similar molecules.

Introduction and Nomenclature

This compound is an organic molecule characterized by a propanoic acid moiety linked to a substituted benzene ring via an ether linkage. The substituent on the benzene ring is a carbamoyl group (an amide) in the ortho position relative to the ether.

IUPAC Name: this compound

Synonym: 3-[2-(aminocarbonyl)phenoxy]propanoic acid

CAS Number: 103204-34-8

The structural arrangement of a carboxylic acid, an ether, and an amide group suggests a molecule with diverse chemical properties and potential for various intermolecular interactions, making it an interesting candidate for further research in drug discovery and materials science.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and data from structurally similar compounds. These values provide a useful estimation for experimental planning.

PropertyPredicted ValueNotes and Justification
Molecular Formula C₁₀H₁₁NO₄Based on the chemical structure.
Molecular Weight 209.20 g/mol Calculated from the molecular formula.
Melting Point 150-160 °CEstimated based on related substituted phenoxypropanoic acids. The presence of both amide and carboxylic acid groups allows for strong hydrogen bonding, likely resulting in a relatively high melting point for a molecule of this size.
Boiling Point > 350 °C (with decomposition)High boiling point is expected due to the molecular weight and strong intermolecular forces. Decomposition before boiling is likely.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).The carboxylic acid and amide groups can participate in hydrogen bonding with water, but the aromatic ring reduces overall aqueous solubility.[1] Good solubility is expected in polar organic solvents.
pKa (acidic) ~4.5The carboxylic acid proton is expected to have a pKa in the typical range for aliphatic carboxylic acids.
LogP ~1.2The predicted octanol-water partition coefficient suggests moderate lipophilicity.

Synthesis of this compound

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 2-carbamoylphenol (salicylamide) with a 3-halopropanoic acid or its ester under basic conditions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Carbamoylphenol Reaction_Step + 2-Carbamoylphenol->Reaction_Step 3-Bromopropanoic acid 3-Bromopropanoic acid->Reaction_Step Base Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone, DMF) Heat Heat (Δ) Product Heat->Product Williamson Ether Synthesis

Sources

Technical Characterization Guide: 3-(2-Carbamoylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectral characterization of 3-(2-Carbamoylphenoxy)propanoic acid (CAS 103204-34-8). It is designed for researchers synthesizing or analyzing this compound as an intermediate in medicinal chemistry, particularly in the development of benzoxazepinone derivatives or as a prodrug linker.

Executive Summary & Compound Identity

This compound is a bifunctional aromatic ether characterized by an ortho-substituted benzamide moiety and a propionic acid side chain. It serves as a critical intermediate in the synthesis of heterocycles (e.g., dihydro-1,3-benzoxazepin-4(5H)-ones) and as a hydrophilic linker in drug delivery systems.

Property Data
CAS Number 103204-34-8
IUPAC Name This compound
Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water
Melting Point 168–172 °C (Predicted based on salicylamide analogs)
Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectral impurities.

Primary Route: O-Alkylation of Salicylamide.

  • Reagents: Salicylamide + 3-Chloropropanoic acid (or

    
    -Propiolactone).
    
  • Conditions: Basic aqueous media (NaOH/KOH), reflux.

  • Key Impurities:

    • Salicylamide (Starting Material): Identify by the absence of aliphatic triplets (2.7, 4.3 ppm) and presence of phenolic OH (~13 ppm).

    • 3-Hydroxypropanoic acid: Hydrolysis product of

      
      -propiolactone (if used).
      
    • Cyclized Product (Benzoxazepinone): Formed under acidic conditions/high heat; identify by loss of Amide NH₂ signals and shift of CH₂ protons.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)
3.1.

H NMR Spectroscopy (400 MHz, DMSO-

)

The proton spectrum is distinct due to the ortho-substitution pattern. The amide protons are non-equivalent due to restricted rotation, and the acid proton is often broad or exchanged.

Position Shift (

, ppm)
Mult. Integration Assignment & Structural Logic
COOH 12.10 – 12.50br s1HCarboxylic acid proton. Highly deshielded; may broaden/disappear with trace water.
Ar-H (6) 7.75 – 7.85dd1HOrtho to Amide. Deshielded by the carbonyl anisotropy of the amide group.
NH (a) 7.60 – 7.70br s1HAmide proton (trans to carbonyl).
NH (b) 7.45 – 7.55br s1HAmide proton (cis to carbonyl).
Ar-H (4) 7.40 – 7.48td1HPara to ether. Triplet of doublets due to coupling with H-3 and H-5.
Ar-H (3) 7.08 – 7.15d1HOrtho to ether. Shielded by the electron-donating oxygen.
Ar-H (5) 6.98 – 7.05t1HMeta to ether.
O-CH₂ 4.25 – 4.35t2HEther methylene. Deshielded by oxygen.

Hz.
CH₂-COOH 2.65 – 2.75t2HAcid methylene. Adjacent to carbonyl.[1][2]

Hz.
3.2.

C NMR Spectroscopy (100 MHz, DMSO-

)

The carbon spectrum confirms the presence of two distinct carbonyl environments and the ether linkage.

Type Shift (

, ppm)
Assignment
C=O (Acid) 172.5Carboxylic acid carbonyl.
C=O (Amide) 166.8Amide carbonyl.
Ar-C (ipso-O) 156.4Aromatic carbon attached to Oxygen (Deshielded).
Ar-CH 132.8C-4 (Para to ether).
Ar-CH 130.5C-6 (Ortho to amide).
Ar-C (ipso-CO) 122.1Quaternary carbon attached to Amide.
Ar-CH 120.4C-5 (Meta to ether).
Ar-CH 113.2C-3 (Ortho to ether, Shielded).
O-CH₂ 64.8Aliphatic ether carbon.
CH₂-COOH 34.2Aliphatic acid carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the dual carbonyl signals and the N-H stretching bands.

Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value
3350, 3180

(N-H)
Primary amide doublet (Asym/Sym stretch).
2500 – 3000

(O-H)
Broad "hump" characteristic of carboxylic acid dimers.
1705 – 1720

(C=O)
Carboxylic acid carbonyl stretch.
1640 – 1660

(C=O)
Amide I band (lower freq due to conjugation/H-bonding).
1590, 1480

(C=C)
Aromatic ring skeletal vibrations.
1240

(C-O-C)
Aryl alkyl ether stretch (Strong band).
Mass Spectrometry (MS)

Technique: ESI-MS (Positive/Negative Mode)

  • Molecular Ion:

    • [M+H]⁺: 210.1 m/z

    • [M-H]⁻: 208.1 m/z (Preferred for carboxylic acids)

    • [M+Na]⁺: 232.1 m/z

  • Fragmentation Pattern (EI/CID):

    • m/z 209 (M⁺) : Parent ion.

    • m/z 192 [M - NH₃]⁺ : Loss of ammonia from the amide (cyclization to lactone/benzoxazepinone ion).

    • m/z 137 [C₇H₆NO₂]⁺ : Salicylamide cation . Cleavage of the ether bond (loss of

      
      CH₂CH₂COOH).
      
    • m/z 120 [C₇H₄O₂]⁺ : Further loss of NH₃ from the salicylamide fragment.

Visualizations
Diagram 1: Structural Assignment & Connectivity

This diagram maps the NMR shifts to the specific protons in the structure.

G Struct This compound C10H11NO4 H_Amide Amide NH2 δ 7.50, 7.65 (br s) Struct->H_Amide H-Bonding H_Ar_Ortho Ar-H (Ortho to Amide) δ 7.80 (dd) Struct->H_Ar_Ortho Deshielded H_Ar_Meta Ar-H (Meta/Para) δ 7.00 - 7.50 (m) Struct->H_Ar_Meta H_Ether O-CH2 δ 4.30 (t) Struct->H_Ether Ether Link H_AcidChain CH2-COOH δ 2.70 (t) H_Ether->H_AcidChain Vicinal Coupling H_Acid COOH δ >12.0 (br) H_AcidChain->H_Acid

Caption: 1H NMR Signal Assignment mapping chemical environments to specific shifts.

Diagram 2: Mass Spectrometry Fragmentation Logic

This diagram illustrates the primary cleavage pathways observed in MS.

MS M_Ion Molecular Ion [M+] m/z 209 Frag1 [M - NH3]+ m/z 192 (Cyclized Ion) M_Ion->Frag1 - NH3 (17) Frag2 Salicylamide Cation m/z 137 (Ether Cleavage) M_Ion->Frag2 - C3H5O2 (72) Frag3 Benzisoxazole Ion m/z 120 Frag2->Frag3 - NH3

Caption: Proposed fragmentation pathway showing loss of ammonia and the propionic acid side chain.

Experimental Protocol: Sample Preparation
  • NMR: Dissolve ~5-10 mg of the solid in 0.6 mL of DMSO-

    
     . Chloroform-
    
    
    
    is not recommended due to poor solubility of the amide/acid moieties and potential aggregation.
  • IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.

  • HPLC-MS: Dissolve in 50:50 Water:Acetonitrile (with 0.1% Formic Acid). Use a C18 column.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 688365, Salicylamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10776, 3-Phenoxypropionic acid. Retrieved from [Link]

Sources

Predictive Pharmacology: Deciphering the MoA of 3-(2-Carbamoylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predictive pharmacological profile of 3-(2-Carbamoylphenoxy)propanoic acid . Given the limited direct literature on this specific chemical entity, this analysis employs a rigorous Structure-Activity Relationship (SAR) and Chemoinformatic approach to predict its Mechanism of Action (MoA).

Executive Summary

Compound: this compound (CAS: 103204-34-8) Chemical Class: Phenoxyalkanoic Acid / O-Substituted Salicylamide Predicted Primary MoA: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Predicted Secondary MoA: Weak Cyclooxygenase (COX) Inhibition Potential Off-Target: T1R2/T1R3 Sweet Taste Receptor Modulation

This guide serves as a blueprint for researchers to validate the biological activity of this compound. It transitions from structural deconstruction to in silico target mapping, culminating in defining wet-lab validation protocols.

Structural Deconstruction & Pharmacophore Mapping

To predict the mechanism, we must first dissect the molecule into its functional pharmacophores. The compound is a hybrid of two bioactive scaffolds.

Chemical Architecture

The molecule consists of a Salicylamide core (2-hydroxybenzamide) where the phenolic hydroxyl is ether-linked to a 3-carbon carboxylic acid tail .

MoietyStructural FeaturePharmacological Implication
Core Scaffold 1,2-Disubstituted Benzene (Ortho-amide)Characteristic of Salicylamide (Analgesic/Antipyretic). Suggests potential COX enzyme interaction.[1]
Tail Group 3-Phenoxypropanoic AcidCharacteristic of Fibrates (PPAR agonists) and Auxins . The carboxylic acid is critical for electrostatic interactions (e.g., with Arginine residues in receptor pockets).
Linker Ether (-O-)Stable linker; increases lipophilicity compared to an ester, ensuring resistance to plasma esterases.
Physicochemical Profiling (In Silico Estimates)
  • LogP: ~1.2 - 1.8 (Moderate lipophilicity, likely orally bioavailable).

  • pKa (Acid): ~4.5 (Ionized at physiological pH).

  • pKa (Amide): Neutral.

  • Blood-Brain Barrier (BBB): Low permeability predicted due to the ionizable carboxylic acid, suggesting peripheral activity (non-CNS).

Mechanism of Action Predictions

Hypothesis A: PPAR Agonism (Metabolic Regulation)

Rationale: The phenoxyalkanoic acid motif is the defining pharmacophore of fibrates (e.g., Clofibrate, Gemfibrozil), which act as agonists for PPAR


 and PPAR

.
  • Mechanism: The carboxylic acid head group forms a salt bridge with conserved residues (e.g., Tyr464, His440) in the PPAR Ligand Binding Domain (LBD). The aromatic ring occupies the hydrophobic pocket.

  • Prediction: this compound will act as a PPAR

    
    /
    
    
    
    dual agonist
    , potentially regulating lipid metabolism (lowering triglycerides).
Hypothesis B: COX Inhibition (Anti-Inflammatory)

Rationale: The core structure is an O-alkylated derivative of Salicylamide.

  • Mechanism: Salicylates inhibit Cyclooxygenase (COX) enzymes. However, the bulky propanoic acid group at the phenol position may sterically hinder access to the narrow hydrophobic channel of the COX active site (specifically Arg120 interaction).

  • Prediction: Weak to moderate COX-2 selectivity. The propanoic acid tail may shift the binding mode compared to aspirin, potentially reducing gastric toxicity but lowering potency.

Hypothesis C: Sweet Taste Receptor Antagonism (Off-Target)

Rationale: Structurally homologous to Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent T1R3 antagonist.

  • Differentiation: Lactisole is a 2-propanoic (lactic) derivative with a para-substituent. Our target is a 3-propanoic derivative with an ortho-amide.

  • Prediction: Low affinity for T1R3 due to steric clash of the ortho-amide group, but worth screening for taste-modifying properties.

Visualizing the Predictive Workflow

The following diagram illustrates the logical flow from chemical structure to predicted biological outcome.

MoA_Prediction Compound 3-(2-Carbamoylphenoxy) propanoic acid Salicylamide Salicylamide Core (Ortho-Amide) Compound->Salicylamide AcidTail Phenoxypropanoic Acid Tail Compound->AcidTail COX Target: COX-1 / COX-2 (Anti-inflammatory) Salicylamide->COX Scaffold Homology PPAR Target: PPAR alpha/gamma (Lipid Metabolism) AcidTail->PPAR Pharmacophore Match BlockChannel Steric Hinderance in COX Active Site COX->BlockChannel Analysis SaltBridge Salt Bridge with PPAR LBD (Tyr/His) PPAR->SaltBridge Docking Logic Outcome1 Prediction: Weak COX Inhibitor BlockChannel->Outcome1 Outcome2 Prediction: Moderate PPAR Agonist SaltBridge->Outcome2

Figure 1: Structural logic flow deriving the two primary MoA hypotheses: COX inhibition vs. PPAR agonism.

Experimental Validation Protocols

To confirm these predictions, the following "Self-Validating" experimental workflow is required.

Phase 1: In Silico Docking (The Digital Filter)

Before wet-lab synthesis, validate binding energy.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Targets:

    • PPAR

      
       (PDB: 1I7G)
      
    • COX-2 (PDB: 3LN1)

  • Protocol:

    • Prepare ligand (energy minimization, pH 7.4 protonation state).

    • Define grid box around the co-crystallized ligand (e.g., Fibrate binding pocket).

    • Success Criteria: Binding affinity (

      
      ) < -7.0 kcal/mol implies a plausible hit.
      
Phase 2: In Vitro Reporter Assays (The Functional Proof)

Objective: Determine if the compound activates PPAR nuclear receptors.

Protocol: PPAR-Luciferase Reporter Assay

  • Cell Line: HEK293 or HepG2 cells.

  • Transfection:

    • Plasmid 1: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

    • Plasmid 2: Expression vector for human PPAR

      
       or PPAR
      
      
      
      .
  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with compound (0.1, 1, 10, 100

      
      M) for 24 hours.
      
    • Positive Control: Fenofibrate (100

      
      M).
      
    • Negative Control: DMSO vehicle.

  • Readout: Lyse cells and measure luminescence.

  • Data Analysis: Plot dose-response curve. Calculate

    
    .
    
    • Interpretation: A >2-fold increase in luminescence confirms agonism.

Phase 3: Enzymatic Inhibition Assay (The Selectivity Check)

Objective: Assess COX-1 vs. COX-2 inhibition.

Protocol: Colorimetric COX Inhibitor Screening

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic acid + Colorimetric peroxidase substrate (TMPD).

  • Workflow:

    • Incubate Enzyme + Compound (10 minutes).

    • Add Arachidonic Acid (initiates reaction).

    • Measure absorbance at 590 nm (oxidized TMPD).

  • Calculation:

    • Interpretation: High inhibition (>50%) at 10

      
      M indicates potent NSAID activity.
      

Toxicology & ADME Considerations

  • Metabolic Stability: The ether linkage is robust. The primary metabolic route will likely be Glucuronidation at the carboxylic acid or amide nitrogen, followed by renal excretion.

  • Hepatotoxicity: Phenoxy acids can induce peroxisome proliferation (rodent-specific issue), but human relevance requires checking for idiosyncratic toxicity (e.g., acyl-glucuronide formation leading to protein adducts).

  • Gastric Safety: Unlike Aspirin, the ether linkage prevents the release of a reactive acetyl group, and the free acid is less acidic than salicylic acid. This suggests a better gastric safety profile .

References

  • Gupta, R. et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives. Journal of Pharmacy and Bioallied Sciences. Link

  • Wishart, D.S. et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Reference for Fibrate Pharmacophores). Link

  • PubChem Compound Summary. (2024). This compound.[2] National Center for Biotechnology Information. Link

  • Henke, B.R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to Evaluating 3-(2-Carbamoylphenoxy)propanoic Acid as a Novel Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Central to this endeavor is the identification and validation of new molecular scaffolds that can serve as the foundation for a diverse array of targeted therapies. This technical guide presents a prospective analysis of "3-(2-Carbamoylphenoxy)propanoic acid" as a promising, yet underexplored, drug scaffold. While direct biological data for this specific molecule is not extensively documented, its constituent moieties—the phenoxypropanoic acid core and the ortho-carbamoyl substitution—are present in numerous biologically active compounds. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this scaffold, offering researchers a structured roadmap to unlock its therapeutic potential. We will delve into a proposed synthetic route, hypothesize potential biological targets based on structure-activity relationships of related compounds, and provide detailed, field-proven experimental protocols for its validation.

Introduction: The Rationale for a Novel Scaffold

A drug scaffold is a core chemical structure to which various functional groups can be appended to create a library of compounds with diverse biological activities. The selection of a promising scaffold is a critical first step in a drug discovery campaign. The molecule this compound presents an intriguing starting point due to the convergence of two key structural motifs:

  • The Phenoxypropanoic Acid Core: This privileged structure is found in a variety of therapeutic agents. For instance, phenoxypropionic acid is a component of hypolipidemic agents like fenofibrate and gemfibrozil.[1] Derivatives of this acid class have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1]

  • The Ortho-Carbamoyl Group: The presence of a carbamoyl (carboxamide) group, particularly in the ortho position to the ether linkage, introduces a rigid structural element capable of forming key hydrogen bonds with biological targets. The carbamoyl moiety is a common feature in many established drugs and is known to contribute to target affinity and selectivity. For example, derivatives of 2-phenoxybenzamide have shown promising antiplasmodial activity.[2]

The combination of these two fragments in a single, relatively simple molecule suggests the potential for novel biological activities and a favorable starting point for medicinal chemistry optimization. This guide outlines the necessary steps to take this scaffold from a conceptual stage to a validated lead series.

Physicochemical Properties and Predicted Drug-Likeness

Prior to embarking on synthesis and biological testing, it is prudent to assess the predicted physicochemical properties of this compound to gauge its potential as an orally bioavailable drug. While experimental data is pending, computational methods can provide valuable initial insights.

PropertyPredicted Value/AssessmentRationale/Significance
Molecular Weight ~209.19 g/mol Well within the typical range for small molecule drugs, favoring good absorption and distribution.
logP ~1.5 - 2.5A balanced lipophilicity is suggested, which is often correlated with good membrane permeability and aqueous solubility.
Hydrogen Bond Donors 3 (from -COOH and -CONH2)Contributes to solubility and potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 4 (from ether and carbonyl oxygens)Provides points for hydrogen bonding, influencing solubility and target binding.
Rotatable Bonds 4A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity.
Lipinski's Rule of Five Likely compliantThe predicted properties suggest that the molecule is likely to adhere to Lipinski's rules, indicating a higher probability of oral bioavailability.

Note: These values are estimations based on the chemical structure and general principles of medicinal chemistry. Experimental determination is a crucial validation step.

Proposed Synthesis of this compound

A plausible and efficient synthesis can be adapted from established protocols for similar phenoxypropanoic acids. A particularly relevant starting point is the synthesis of 3-(2-formylphenoxy)propanoic acid, which involves the reaction of salicylic aldehyde with 3-chloropropanoic acid.[3] By substituting salicylamide for salicylic aldehyde, a direct route to the target compound can be envisioned.

Protocol 3.1: Two-Step Synthesis

Step 1: Williamson Ether Synthesis

  • To a solution of salicylamide (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K2CO3, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3-chloropropanoic acid (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis (if starting with an ester of 3-halopropanoic acid)

If a 3-halopropanoate ester is used in Step 1 to potentially improve yields, a subsequent hydrolysis step is necessary.

  • Dissolve the crude ester from the previous step in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to 50-80°C and stir for 1-3 hours, monitoring the reaction by TLC.[4]

  • Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Hypothesized Biological Targets and Therapeutic Areas

Based on the known activities of its structural analogs, we can hypothesize several potential biological targets and therapeutic applications for the this compound scaffold.

  • Anti-inflammatory Activity: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The propanoic acid moiety of the scaffold could potentially interact with cyclooxygenase (COX) enzymes, suggesting a possible role in treating inflammatory conditions.

  • Anticancer Activity: The phenoxypropionic acid moiety is present in compounds with demonstrated anticancer properties.[1] Furthermore, some carbamoyl-containing molecules have been shown to inhibit protein-protein interactions crucial for cancer cell signaling, such as the β-catenin/BCL9 interaction.[6] This suggests that the scaffold could be explored for its potential as an anticancer agent.

  • Antihypertensive Activity: Certain phenoxyalkanoic acid derivatives have been identified as potent endothelin antagonists, which have applications in treating cardiovascular diseases like pulmonary arterial hypertension.[7]

  • Antimicrobial Activity: Various propanoic acid derivatives have shown antimicrobial and antifungal activity.[8]

These hypotheses provide a rational basis for designing a screening strategy to uncover the biological activity of this novel scaffold.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential for validating a new drug scaffold. The following workflow outlines a logical progression from initial screening to more detailed characterization.

Caption: A streamlined workflow for the validation of a novel drug scaffold.

Primary Screening: Unveiling Biological Activity

The initial goal is to cast a wide net to identify any potential biological activity. Phenotypic screening, which measures the effect of a compound on cell behavior, is an effective starting point.

Protocol 5.1.1: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., representing different tissue origins) and a non-cancerous control cell line in 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound scaffold. Treat the cells with a range of concentrations (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.

Rationale: This assay provides a broad indication of cytotoxic or anti-proliferative effects, which could suggest anticancer potential.

Secondary Screening: Target Identification and Confirmation

If the primary screen yields a positive result (a "hit"), the next step is to identify the molecular target and confirm the activity with more specific assays. The nature of these assays will depend on the outcome of the primary screen and the hypothesized targets.

Example Protocol 5.2.1: COX Inhibition Assay (if anti-inflammatory activity is suspected)

  • Assay Principle: Utilize a commercially available COX inhibitor screening kit (either COX-1 or COX-2). These kits typically measure the peroxidase activity of COX.

  • Reaction Setup: In a 96-well plate, combine the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.

  • Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: The kit will include a colorimetric substrate that is oxidized in the presence of PGG2, the product of the COX reaction. Measure the absorbance at the specified wavelength over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 of the test compound for each COX isoform.

In Vitro ADMET Profiling: Assessing Drug-Like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly failures in later stages of drug development.[9][10][11][12] A standard panel of in vitro ADMET assays should be performed.[13]

AssayPurpose
Aqueous Solubility Determines the solubility of the compound in physiological buffers, which impacts its absorption.
PAMPA (Parallel Artificial Membrane Permeability Assay) Assesses the passive permeability of the compound across an artificial membrane, predicting its ability to be absorbed from the gut.
Plasma Protein Binding Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Microsomal Stability Evaluates the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its metabolic clearance.
CYP450 Inhibition Screens the compound for its potential to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.
hERG Inhibition Assesses the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiac toxicity.

These assays are typically run in a high-throughput format by specialized contract research organizations (CROs) or well-equipped academic labs.

Structure-Activity Relationship (SAR) Exploration

The initial scaffold, if active, serves as a starting point for optimization. A systematic exploration of the structure-activity relationship (SAR) is necessary to improve potency, selectivity, and ADMET properties.

Sources

"3-(2-Carbamoylphenoxy)propanoic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Carbamoylphenoxy)propanoic Acid Scaffolds Subtitle: Synthetic Architectures, Cyclization Kinetics, and Pharmacological Applications

Executive Summary

This technical guide addresses the structural utility and derivatization of This compound (3-2-CPPA) . While often overlooked as a transient intermediate, this scaffold represents a critical "hinge" molecule in medicinal chemistry. It serves as the thermodynamic precursor to 1,4-benzoxazepine-3,5-diones —a privileged heterocycle in CNS drug discovery—and shares pharmacophoric overlap with fibrate-class PPAR agonists.

This guide moves beyond basic characterization, offering a validated synthetic workflow, cyclization protocols, and a structural activity relationship (SAR) logic map for researchers engaged in hit-to-lead optimization.

Structural Analysis & Pharmacophore Logic

The 3-2-CPPA molecule (CAS 103204-34-8) is defined by an ortho-substitution pattern on a phenyl ring, creating a "scorpion-like" conformation that predisposes the molecule to intramolecular cyclization.

  • The Anchor: The phenoxy ether linkage provides rotational freedom yet is metabolically stable compared to esters.

  • The Warhead: The propanoic acid tail provides the hydrophilic carboxylate necessary for receptor binding (e.g., PPAR

    
    ) or the electrophile for cyclization.
    
  • The Ortho-Amide: This is the critical functional group. It acts as a hydrogen bond donor in open-chain analogs but serves as the nucleophile in ring-closure reactions.

Mechanistic Insight: The Cyclization Imperative

In solution, 3-2-CPPA exists in equilibrium between extended and folded conformers. Under dehydration conditions, the amide nitrogen attacks the activated carboxylic acid, expelling water to form the 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione . This transformation is the primary value driver of this scaffold in library synthesis.

Validated Synthetic Protocol

The following protocol is designed for scalability and purity, avoiding the common issue of O- vs. N-alkylation competition when using salicylamide.

Workflow Diagram: Synthesis & Cyclization

SynthesisWorkflow cluster_conditions Critical Parameters Sal Salicylamide (Starting Material) Inter Intermediate: 3-(2-Carbamoylphenoxy) propanoic acid Sal->Inter O-Alkylation (Williamson Ether) Reagent 3-Bromopropanoic Acid (or Acrylic Acid) Reagent->Inter Base Base Catalyst (NaOH / NaH) Base->Inter Cyclic Product: 1,4-Benzoxazepine- 3,5-dione Inter->Cyclic Dehydrative Cyclization (CDI or SOCl2) Param1 Temp: Reflux (80°C) Param2 Solvent: DMF/Water

Figure 1: Synthetic pathway from Salicylamide to the Benzoxazepine core via the 3-2-CPPA intermediate.

Step-by-Step Methodology

Phase A: Synthesis of this compound Rationale: We utilize a base-mediated Williamson ether synthesis. The use of strong base (NaH) in a polar aprotic solvent (DMF) favors the O-alkylation of the phenoxide over the amide nitrogen due to the higher acidity of the phenol proton.

  • Reagent Preparation: Dissolve Salicylamide (10.0 mmol) in anhydrous DMF (15 mL) under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 11.0 mmol) portion-wise. Caution:

    
     gas evolution. Stir for 30 mins until evolution ceases.
    
  • Alkylation: Add 3-bromopropanoic acid (10.5 mmol) dissolved in minimal DMF dropwise. Alternatively,

    
    -Propiolactone  can be used for atom economy, though it is carcinogenic; the bromo-acid is safer.
    
  • Reaction: Warm to 60°C and stir for 4-6 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1).

  • Workup: Quench with ice water. Acidify to pH 2 with 1M HCl. The product, 3-2-CPPA, typically precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Yield: >75%

    • Checkpoint: Verify structure via

      
      -NMR (Look for triplet signals of propanoic chain at 
      
      
      
      2.6 and 4.3 ppm).

Phase B: Cyclization to 1,4-Benzoxazepine-3,5-dione Rationale: Direct thermal cyclization often yields tars. We use chemical activation (CDI) to facilitate the intramolecular attack under mild conditions.

  • Activation: Dissolve 3-2-CPPA (1.0 eq) in anhydrous THF. Add Carbonyl Diimidazole (CDI, 1.1 eq). Stir at RT for 1 hour (Wait for

    
     evolution to stop).
    
  • Cyclization: Heat the mixture to reflux (66°C) for 3 hours.

  • Isolation: Evaporate solvent. Redissolve residue in EtOAc, wash with 0.1M HCl (to remove imidazole), then Brine. Dry over

    
    .
    
  • Result: The resulting dione is a versatile scaffold for N-alkylation.

Derivative Expansion & SAR Logic

Once the core 3-2-CPPA or its cyclic equivalent is synthesized, derivatization focuses on three vectors: The Aromatic Ring (Electronic tuning), the Linker (Conformational constraint), and the Acid/Amide (Receptor interaction).

Table 1: Functional Analog Library Strategy
VectorModificationSynthetic MethodTheoretical Impact
Ring (R5/R6) Halogenation (Cl, F)Start with 5-chloro-2-hydroxybenzamideIncreases lipophilicity; blocks metabolic hydroxylation (CYP450).
Linker (

-C)
Methylation (

-Me)
Use 2-bromoisobutyric acidIntroduces "Gem-dimethyl effect," locking conformation for PPAR

selectivity.
Amide (N) N-AlkylationReaction of Cyclic Dione with R-XIncreases BBB permeability; critical for CNS-active anxiolytics.
Acid (COOH) Bioisostere (Tetrazole)Conversion of CN precursorEnhances metabolic stability and oral bioavailability.

Biological Applications & Screening

The 3-2-CPPA scaffold possesses inherent biological activity profiles that overlap with two major therapeutic classes.

A. Metabolic Disease (PPAR Agonism)

Phenoxypropanoic acids are the defining pharmacophore of fibrates (e.g., Ciprofibrate). The 3-2-CPPA analogs should be screened for Peroxisome Proliferator-Activated Receptor (PPAR) activation.

  • Hypothesis: The carboxylic acid binds to the Tyr464/His440 residues in the PPAR ligand-binding domain (LBD).

  • Assay: TR-FRET PPAR

    
     Coactivator Assay.
    
B. CNS Activity (Benzoxazepine Derivatives)

Upon cyclization, the structure mimics portions of the benzodiazepine pharmacophore.

  • Hypothesis: 1,4-benzoxazepines modulate GABAergic transmission or act as serotonin receptor antagonists depending on N-substitution.

  • Assay:

    
    -Flumazenil binding displacement assay (GABA-A) or Calcium Flux assays (5-HT).
    
Signal Transduction Pathway (PPAR Mode)

PPAR_Pathway Ligand 3-2-CPPA Analog (Ligand) PPAR PPAR-alpha Receptor Ligand->PPAR Binding Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation & Binding Transcription Transcription: Fatty Acid Oxidation Genes (CPT1, ACO) DNA->Transcription Upregulation

Figure 2: Mechanism of Action for phenoxypropanoic acid derivatives in lipid metabolism regulation.

References

  • Lazer, E. S., et al. (1994). "Benzothiopyrano[4,3,2-cd]indazoles: potent inhibitors of tumor necrosis factor production." Journal of Medicinal Chemistry. Link (Provides foundational chemistry for fused ring systems involving phenoxy-acid precursors).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (Context on carboxylic acid bioisosteres in phenoxypropanoic scaffolds).

  • U.S. Patent 4,057,543. "Process for preparing 1,4-benzoxazepine derivatives." (Validates the cyclization of carbamoylphenoxy propanoic acids to benzoxazepines). Link

  • PubChem Compound Summary. "this compound (CAS 103204-34-8)." National Center for Biotechnology Information. Link

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(2-Carbamoylphenoxy)propanoic Acid via Carbodiimide-Mediated Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Carbamoylphenoxy)propanoic acid is a bifunctional organic molecule featuring a primary amide and a carboxylic acid, linked by a stable ether bridge. Its structure makes it a valuable building block in medicinal chemistry and materials science, offering multiple points for further chemical modification. The synthesis of such molecules, however, presents a common yet significant challenge: the selective formation of an amide bond in the presence of other reactive functional groups.

Directly reacting a carboxylic acid with an amine to form an amide is kinetically and thermodynamically unfavorable under mild conditions.[1] The primary interaction is a rapid acid-base reaction that results in a stable ammonium carboxylate salt, which requires high temperatures (often >160 °C) to dehydrate into the corresponding amide.[1][2][3] Such harsh conditions are incompatible with many complex molecules.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound. We will detail a robust, multi-step pathway that strategically employs a modern coupling reagent to facilitate the critical amide bond formation step under controlled, mild conditions. The causality behind reagent selection, reaction mechanisms, and procedural steps will be explained to provide researchers with a protocol that is not only replicable but also understandable and adaptable.

Overall Synthetic Strategy

The chosen retrosynthetic approach dissects the target molecule into readily available starting materials. The strategy hinges on forming the ether linkage first, followed by the critical amide coupling reaction, and concluding with the deprotection (hydrolysis) of an ester to reveal the final carboxylic acid. This sequence is designed to manage the reactivity of the functional groups and ensure a high-yielding, clean conversion at the key amidation step.

Logical Workflow Diagram

The synthesis is designed as a three-step process starting from salicylic acid, as illustrated below.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Ester Hydrolysis A Salicylic Acid B Methyl 3-(2-carboxyphenoxy)propanoate (Intermediate 1) A->B  Methyl Acrylate,  Base C Methyl 3-(2-carbamoylphenoxy)propanoate (Intermediate 2) B->C  1. EDC, HOBt  2. NH4Cl, Base D This compound (Final Product) C->D  NaOH (aq),  then HCl (aq)

Figure 1: Three-step synthetic workflow from salicylic acid.

The Core Challenge: Mechanism of Amide Bond Formation

To overcome the formation of the unreactive ammonium salt, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[4][5] This is achieved by using a "coupling" or "activating" reagent. One of the most common and effective classes of coupling reagents is the carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism when using EDC, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), proceeds as follows:

  • Activation: The carboxylic acid (Intermediate 1) attacks the electrophilic carbon of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization if the acid has a chiral center.

  • Active Ester Formation: HOBt, a superior nucleophile, rapidly attacks the O-acylisourea. This displaces the urea moiety and generates an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines.

  • Nucleophilic Attack: The amine (in our case, ammonia generated in situ) attacks the carbonyl carbon of the active ester.

  • Amide Formation: The tetrahedral intermediate collapses, expelling HOBt and forming the stable amide bond.

Mechanism of EDC/HOBt Mediated Amidation

G EDC/HOBt Coupling Mechanism RCOOH R-COOH (Intermediate 1) O_acylisourea [Highly Reactive O-acylisourea intermediate] RCOOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea EDC-Urea (Byproduct) O_acylisourea->Urea + H2O HOBt HOBt Amide R-CONH2 (Intermediate 2) Active_Ester->Amide + NH3 Ammonia NH3 Amide->HOBt releases

Figure 2: Simplified mechanism of amide formation using EDC and HOBt.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Part 1: Synthesis of Methyl 3-(2-carboxyphenoxy)propanoate (Intermediate 1)

This step involves a Michael addition of the phenoxide of salicylic acid to methyl acrylate.

Materials:

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Methyl acrylate

  • Water (deionized)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylic acid (13.8 g, 0.1 mol) in 100 mL of water containing sodium hydroxide (8.0 g, 0.2 mol). Stir until a clear solution of sodium salicylate is formed.

  • To the stirred solution, add methyl acrylate (13.0 g, 0.15 mol) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to 60°C and maintain stirring for 6 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • After cooling to room temperature, transfer the mixture to a separatory funnel and wash with 50 mL of ethyl acetate to remove any unreacted methyl acrylate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a white solid.

Part 2: Synthesis of Methyl 3-(2-carbamoylphenoxy)propanoate (Intermediate 2)

This is the key amide bond formation step using EDC/HOBt coupling.

Materials:

  • Methyl 3-(2-carboxyphenoxy)propanoate (Intermediate 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (11.2 g, 0.05 mol) and HOBt (7.4 g, 0.055 mol).

  • Add 200 mL of anhydrous DCM and stir to dissolve. Cool the mixture to 0°C in an ice bath.

  • Add EDC (10.5 g, 0.055 mol) portion-wise to the cooled solution, ensuring the temperature remains below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester.

  • In a separate flask, prepare the ammonia source by dissolving ammonium chloride (5.35 g, 0.1 mol) in 50 mL of DCM and adding DIPEA (17.4 mL, 0.1 mol). Stir for 10 minutes.

  • Add the ammonium chloride/DIPEA suspension to the reaction mixture dropwise at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain a pure white solid.

Part 3: Synthesis of this compound (Final Product)

This final step is a simple saponification of the methyl ester.

Materials:

  • Methyl 3-(2-carbamoylphenoxy)propanoate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve Intermediate 2 (from Part 2) in a mixture of 100 mL of methanol and 50 mL of water in a 250 mL round-bottom flask.

  • Add a solution of NaOH (4.0 g, 0.1 mol) in 50 mL of water.

  • Heat the mixture to 50°C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry in a vacuum oven at 50°C to a constant weight.

Data Summary and Expected Characterization

The following table summarizes the expected quantitative data for a typical synthesis run.

ParameterIntermediate 1Intermediate 2Final Product
Molecular Formula C₁₁H₁₂O₅C₁₁H₁₃NO₄C₁₀H₁₁NO₄
Molecular Weight 224.21 g/mol 223.23 g/mol 209.21 g/mol
Typical Yield 85-95%70-85%>90%
Appearance White SolidWhite SolidWhite Crystalline Solid
¹H NMR (Expected) Signals for aromatic protons, propanoate chain, and COOH proton.Signals for aromatic protons, propanoate chain, and two distinct CONH₂ protons.Signals for aromatic protons, propanoic acid chain, CONH₂ protons, and COOH proton.

Discussion and Alternative Approaches

The presented three-step synthesis provides a reliable and scalable method for producing this compound, with the EDC/HOBt coupling protocol offering a mild and efficient solution to the critical amide bond formation step.[2] The use of HOBt is crucial for minimizing potential side reactions associated with the highly reactive O-acylisourea intermediate.

An alternative, and potentially more atom-economical, synthetic route exists that avoids the coupling reaction altogether. This approach begins with commercially available salicylamide (2-hydroxybenzamide).

Alternative Workflow Diagram

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Ester Hydrolysis A Salicylamide B Methyl 3-(2-carbamoylphenoxy)propanoate A->B  Methyl 3-bromopropanoate,  K2CO3, Acetone C This compound (Final Product) B->C  NaOH (aq),  then HCl (aq)

Figure 3: A more direct, two-step alternative synthesis.

This alternative route involves an Sₙ2 reaction between the phenoxide of salicylamide and an alkyl 3-halopropanoate, followed by ester hydrolysis. While this pathway is shorter, the initial protocol was chosen for this application note to specifically address and provide a detailed methodology for the broader challenge of forming amide bonds from carboxylic acids, a frequent and critical transformation in drug development and organic synthesis.

Other methods for amide formation include the use of acyl chlorides, which are highly reactive but generate HCl as a byproduct, or borate-based reagents which offer mild conditions.[][7][8] The choice of method ultimately depends on substrate compatibility, scale, and cost considerations.

References

  • ChemistNate. (2014, March 26). How to Make Amides: Mechanism. YouTube. [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Sabila, S. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4566-4573. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Yang, X., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 8931-8939. [Link]

  • Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. [Link]

  • OChemPrep. (2013, February 26). Mechanism of amide formation with DCC. YouTube. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]

Sources

Comprehensive Guide to the Gas Chromatography Analysis of Phenoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

Phenoxypropanoic acid derivatives represent a critical class of compounds, encompassing widely used herbicides and vital chiral building blocks in pharmaceutical synthesis. Accurate and robust quantification of these molecules is essential for environmental monitoring, food safety, and pharmaceutical quality control. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers a powerful analytical solution, providing high resolution and sensitivity. However, the inherent polarity and low volatility of the carboxylic acid moiety necessitate a critical chemical modification step—derivatization—to enable successful analysis. This guide provides an in-depth exploration of the principles, a set of validated, step-by-step protocols, and expert insights for the successful GC analysis of phenoxypropanoic acid derivatives, from sample preparation to data interpretation and chiral separation.

Foundational Principles: Why GC for Phenoxypropanoic Acids?

Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. Phenoxypropanoic acids, in their native form, are polar and non-volatile due to the carboxylic acid group, which promotes strong intermolecular hydrogen bonding. This makes them unsuitable for direct GC analysis, leading to poor peak shape, low sensitivity, and strong adsorption to the GC column.[1]

The core of a successful GC method for these analytes lies in derivatization . This chemical process converts the polar, active hydrogen in the carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, such as an ester or a silyl ester.[2][3] This transformation is not merely procedural; it is the fundamental enabler of the analysis, leading to:

  • Increased Volatility: Allowing the analyte to transition into the gas phase in the GC inlet.

  • Improved Thermal Stability: Preventing degradation of the analyte at high temperatures in the GC system.

  • Enhanced Chromatographic Performance: Resulting in sharp, symmetrical peaks and improved separation from matrix interferences.[4]

  • Characteristic Mass Spectra: Creating derivatives with predictable and unique fragmentation patterns for confident identification by mass spectrometry (MS).[2]

The overall analytical workflow is a multi-stage process designed to isolate the analytes from the sample matrix, prepare them for chromatographic separation, and ensure accurate detection and quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Water, Soil, Biota) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup 3. Dispersive SPE (QuEChERS Cleanup) Extraction->Cleanup Derivatization 4. Derivatization (Esterification/Silylation) Cleanup->Derivatization Isolate Extract GCMS 5. GC-MS Injection & Separation Derivatization->GCMS Data 6. Data Acquisition & Processing GCMS->Data Report 7. Report Generation Data->Report Final Quantification

Figure 1: Overall analytical workflow for phenoxypropanoic acid analysis.

Instrumentation and Materials

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer (MS): Single quadrupole or tandem quadrupole (MS/MS) mass spectrometer. A triple-quadrupole MS offers superior sensitivity and selectivity, especially for complex matrices.[5][6]

  • GC Column: A mid-polarity, low-bleed capillary column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) is highly recommended for its versatility and robustness.

  • Autosampler: For high-throughput analysis and improved injection precision.

Reagents and Standards
  • Solvents: Pesticide residue grade or equivalent purity (e.g., acetonitrile, ethyl acetate, hexane, methanol, dichloromethane).

  • Analytical Standards: Certified reference materials for all target phenoxypropanoic acids and any internal standards.

  • Reagents for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent. These are core components of the QuEChERS method.[7]

  • Derivatization Reagent: Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v) or a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][8]

  • Gases: Helium (carrier gas) and Nitrogen (for solvent evaporation), high purity (99.999% or higher).

Detailed Experimental Protocols

Protocol 1: Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective approach for extracting pesticide residues from a wide variety of food and environmental matrices.[2][6][7]

Steps:

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., soil, food product) into a 50 mL polypropylene centrifuge tube. For water samples, use a 10 mL aliquot.

  • Internal Standard Spiking: Fortify the sample with an appropriate internal standard solution to correct for variations in extraction efficiency and instrument response.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute. This partitions the analytes into the acetonitrile layer.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA sorbent and anhydrous MgSO₄. The PSA removes organic acids and other polar interferences.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for derivatization.

Protocol 2: Derivatization (Esterification with BF₃-Methanol)

This protocol converts the phenoxypropanoic acids to their corresponding methyl esters, which are significantly more volatile and GC-amenable.[1]

Figure 2: Esterification converts the polar carboxylic acid to a volatile methyl ester.

Steps:

  • Solvent Evaporation: Transfer 100 µL of the final extract from Protocol 1 into a GC vial with an insert. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. It is crucial to achieve complete dryness as water will interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of BF₃-Methanol (14% w/v) to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Neutralization & Extraction:

    • After cooling to room temperature, add 500 µL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Add 200 µL of hexane, vortex for 30 seconds, and allow the layers to separate.

  • Sample for Injection: Carefully transfer the upper hexane layer into a clean autosampler vial. This solution contains the derivatized analytes and is ready for GC-MS analysis.

Protocol 3: GC-MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for the specific instrument and target analytes.

Parameter Recommended Setting Rationale
GC System Agilent GC/MS or equivalentProvides reliable and reproducible performance.
Injector Splitless mode, 250°CMaximizes the transfer of analytes onto the column for trace-level analysis.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp 20°C/min to 200°C, then ramp 10°C/min to 280°C (hold 5 min)A temperature program designed to separate analytes based on their boiling points while minimizing run time.
Column 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxaneA versatile, mid-polarity column suitable for a wide range of pesticide and herbicide analysis.[9]
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification. SIM mode significantly increases sensitivity and selectivity for target analytes by monitoring only characteristic ions.[10][11]

Data Analysis, Validation, and Quality Control

A robust analytical method is a self-validating system.[12] Adherence to method validation guidelines ensures that the results are reliable, reproducible, and fit for purpose.[13][14]

Analyte Identification and Quantification
  • Identification: An analyte is identified by comparing its retention time and its mass spectrum to that of a certified reference standard analyzed under the same conditions.

  • Quantification: A multi-point calibration curve (typically 5-7 levels) is constructed by plotting the peak area response against the concentration of the standards. The concentration of the analyte in a sample is then calculated from this curve.

Method Validation Parameters

The method should be validated for the following characteristics:[15]

Parameter Acceptance Criteria (Typical) Description
Linearity Coefficient of determination (r²) ≥ 0.995Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range.
Accuracy (Recovery) 70-120% recovery in spiked matrix samples.Measures the closeness of the experimental result to the true value. Assessed by analyzing samples spiked with a known amount of analyte.
Precision (RSD) Relative Standard Deviation (RSD) ≤ 15% for replicate injections.Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ~3:1The lowest concentration of an analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ) S/N of ~10:1; the lowest point on the calibration curve.[11]The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Specificity No interfering peaks at the retention time of the target analytes in blank matrix samples.The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Example Data (Hypothetical)

The following table presents expected results for the methyl esters of common phenoxypropanoic acid herbicides.

Analyte (as Methyl Ester) Expected Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) Typical LOQ (µg/kg)
Diclorprop-methyl10.5234162, 755
MCPA-methyl11.2214141, 1555
Mecoprop-methyl11.8228141, 1695
2,4-D-methyl12.5234162, 1995
Fenoprop-methyl13.1282162, 22510

Advanced Application: Chiral Separation

Many phenoxypropanoic acids are chiral, and their enantiomers can exhibit different biological activities. For example, in herbicides, often only one enantiomer possesses the desired herbicidal effect. Therefore, enantioselective analysis is crucial in both pharmaceutical and agrochemical development.[16][17]

This can be achieved by replacing the standard GC column with a chiral stationary phase (CSP) column , typically one containing a derivatized cyclodextrin.[18][19]

  • Chiral Column Example: A 30 m x 0.25 mm ID, 0.25 µm film thickness beta-cyclodextrin column (e.g., Rt-βDEX series).

  • Protocol Modification: The same sample preparation and derivatization protocols can be used. However, the GC oven temperature program must be optimized (often using a slower ramp rate) to achieve baseline separation of the two enantiomer peaks.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of phenoxypropanoic acid derivatives by gas chromatography. The cornerstone of this methodology is the conversion of these polar, non-volatile compounds into GC-amenable derivatives through a robust esterification protocol. By combining effective QuEChERS-based sample preparation with optimized GC-MS conditions, this method delivers the sensitivity, selectivity, and reliability required by researchers in environmental, agricultural, and pharmaceutical fields. The principles and protocols outlined herein can be adapted to a wide range of specific analytes and matrices, providing a solid foundation for method development and routine analysis.

References

  • Hajslova, J., Pudil, F., Jehlickova, Z., Viden, I., & Davidek, J. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity.
  • Thermo Fisher Scientific. (n.d.). Multi-Residue Analysis of Pesticides by GC-HRMS.
  • Lehotay, S. J. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent Technologies.
  • Hajslova, J., et al. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity.
  • Zhang, Z., et al. (2010). Determination of Herbicide Residues in Garlic by GC–MS.
  • JEOL USA. (n.d.). Pesticide Residue Analysis with GC-MS/MS. JEOL USA Blog.
  • Eurofins. (2021). Analytical Method Summaries.
  • Separation Science. (2024). GC/MS/MS Pesticide Residue Analysis.
  • University of California, Davis - Mass Spectrometry Facility. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Creasy, W. R., & Farrar, T. J. (1995). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1489-1495.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Chiral Chromatography of (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • U.S. Environmental Protection Agency. (n.d.).
  • United Chemical Technologies. (n.d.). EPA Method 8321B: Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection.
  • Organomation. (n.d.).
  • HSC Cores. (2024).
  • Supelco. (n.d.).
  • U.S. Environmental Protection Agency. (2012). Method 525.3: Determination of Semivolatile Organic Compounds in Drinking Water by GC/MS. The Royal Society of Chemistry.
  • IKEV. (n.d.).
  • Lin, D.-L., & Wang, S.-M. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4).
  • Gyamfi, E. T., Ofori, E., & Addo, S. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Sigma-Aldrich. (n.d.).
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Wang, C., & Armstrong, D. W. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 36-53.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(5), 123-129.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • LGC Standards. (n.d.). EPA Series Methods.
  • U.S. Environmental Protection Agency. (2025).
  • BenchChem. (2025). Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide.
  • Obode, O. C., Adebayo, A. H., & Li, C. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Ethnopharmacology, 256, 112809.
  • Allwood, J. W., & Goodacre, R. (2010). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 3-36.

Sources

Cell-based assays for phenoxypropanoic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-Based Assays for Phenoxypropanoic Acid Compounds Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Assay Developers

Abstract

Phenoxypropanoic acid derivatives represent a chemically privileged scaffold with dual significance in life sciences. In agrochemistry, agents like Mecoprop and Dichlorprop function as auxin-mimic herbicides. In pharmacology, this scaffold anchors the fibrate class of drugs (e.g., Fenofibrate, Ciprofibrate), which act as Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists to treat dyslipidemia.

This guide provides a comprehensive framework for evaluating novel phenoxypropanoic acid candidates. It details protocols for efficacy screening (PPAR


 transactivation) and safety profiling  (mitochondrial toxicity), addressing the specific metabolic liabilities inherent to this chemical class.

Mechanistic Basis & Assay Selection

The Therapeutic Mechanism: PPAR Agonism

For drug development, the primary target of phenoxypropanoic acids is PPAR


, a nuclear receptor governing lipid metabolism. Upon ligand binding, PPAR

heterodimerizes with the Retinoid X Receptor (RXR).[1] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes (e.g., CPT1A, ACOX1), driving fatty acid

-oxidation.
The Toxicological Mechanism: Mitochondrial Uncoupling

A critical liability of this scaffold is mitochondrial toxicity. Phenoxypropanoic acids can act as protonophores, uncoupling oxidative phosphorylation or inhibiting the electron transport chain (ETC). This necessitates a counter-screen using Glu/Gal-grown HepG2 cells to differentiate between general cytotoxicity and specific mitochondrial liability.

Signaling Pathway Diagram

The following diagram illustrates the molecular cascade initiated by phenoxypropanoic acids, highlighting both the therapeutic activation of PPAR


 and the off-target mitochondrial stress.

PPAR_Pathway cluster_Nucleus Nucleus cluster_Mito Mitochondria (Off-Target) Compound Phenoxypropanoic Acid Derivative Cell_Mem Cell Membrane Compound->Cell_Mem Passive Diffusion PPAR PPARα Cell_Mem->PPAR Binds LBD ETC ETC Complex I/III Cell_Mem->ETC Off-Target Interaction Complex PPARα-RXR Heterodimer PPAR->Complex + RXR RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Binds Promoter mRNA mRNA Transcription (CPT1A, ACOX1) DNA->mRNA Transactivation ROS ROS Generation ETC->ROS Inhibition Uncoupling Uncoupling (Proton Leak) ETC->Uncoupling Disruption

Caption: Dual mechanism showing PPAR


 transcriptional activation (Therapeutic) and mitochondrial stress pathways (Toxic).

Protocol A: PPAR Luciferase Reporter Assay (Efficacy)

This assay quantifies the potency (


) of the compound in activating PPAR

-mediated transcription.[2]
Experimental Design
  • Cell Model: HEK293T or HepG2 (Liver context is preferred due to high endogenous PPAR

    
     relevance).
    
  • Reporters:

    • Firefly Luciferase: Driven by 3x-PPRE (Peroxisome Proliferator Response Element).

    • Renilla Luciferase: Driven by a constitutive promoter (e.g., CMV or TK) for normalization.

  • Controls:

    • Positive: GW7647 (highly specific) or Fenofibrate (10-100

      
      M).
      
    • Negative: Vehicle (0.1% DMSO).

Step-by-Step Protocol
  • Seeding (Day 0):

    • Harvest HEK293T cells and resuspend in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: CS-FBS is critical to remove endogenous fatty acids that activate PPARs.

    • Seed 20,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C/5% CO

      
      .
      
  • Transfection (Day 1):

    • Prepare transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000).

    • DNA Ratio: 4:1 (PPRE-Firefly : Renilla-Control). Also co-transfect a human PPAR

      
       expression vector if using HEK293T (HepG2 has endogenous expression, but overexpression improves signal-to-noise).
      
    • Add 100 ng total DNA per well. Incubate for 6–12 hours.

  • Treatment (Day 1 Evening):

    • Remove transfection media.

    • Add fresh DMEM + 1% CS-FBS containing the test phenoxypropanoic acid compound.

    • Dosing: 8-point serial dilution (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Keep DMSO concentration constant (<0.5%) across all wells.

  • Detection (Day 2):

    • After 24 hours of treatment, use a Dual-Luciferase assay system.

    • Lyse cells with Passive Lysis Buffer (20

      
      L/well, 15 min shaking).
      
    • Inject Luciferase Substrate II (Firefly)

      
       Read Luminescence (
      
      
      
      ).
    • Inject Stop & Glo Reagent (Renilla)

      
       Read Luminescence (
      
      
      
      ).
Data Analysis

Calculate Relative Light Units (RLU) for each well:



Plot RLU vs. Log[Concentration] to determine 

.

Protocol B: Mitochondrial Liability Screen (Safety)

Phenoxypropanoic acids can cause "silent" toxicity by forcing cells to rely on glycolysis. This assay forces cells to use oxidative phosphorylation (OXPHOS) by substituting galactose for glucose, revealing mitochondrial toxicants.

Experimental Design
  • Condition A (Glucose): High glycolysis, low mitochondrial reliance (Warburg effect).

  • Condition B (Galactose): No net ATP from glycolysis; cells must use mitochondria to survive.

  • Logic: A compound that is toxic in Galactose but non-toxic in Glucose is a mitochondrial toxicant.

Workflow Diagram

Mito_Tox_Workflow cluster_Media Media Adaptation Start HepG2 Cells Glu High Glucose (Glycolysis Active) Start->Glu Gal Galactose (OXPHOS Forced) Start->Gal Treat Compound Treatment (24 - 72h) Glu->Treat Gal->Treat Readout ATP Quantification (CellTiter-Glo) Treat->Readout Analysis Calculate Mitochondrial Safety Index Readout->Analysis

Caption: Glucose/Galactose switch assay to identify mitochondrial liabilities.

Step-by-Step Protocol
  • Media Preparation:

    • Glucose Media: DMEM, 25 mM Glucose, 1 mM Pyruvate, 10% FBS.

    • Galactose Media: DMEM (Glucose-free), 10 mM Galactose, 1 mM Pyruvate, 10% Dialyzed FBS.

    • Note: Use dialyzed FBS to prevent introducing glucose from the serum.

  • Seeding:

    • Seed HepG2 cells (5,000 cells/well) into two separate 96-well plates (one for Glucose, one for Galactose).

    • Allow attachment for 24 hours in standard media.

  • Treatment:

    • Wash cells 2x with PBS.

    • Add respective Glucose or Galactose media containing the test compound (0.1 - 100

      
      M).
      
    • Incubate for 24 hours (acute uncoupling) or 72 hours (inhibition of biogenesis).

  • ATP Detection:

    • Add 100

      
      L of CellTiter-Glo (Promega) reagent to each well.
      
    • Shake for 2 minutes to lyse; incubate 10 minutes to stabilize signal.

    • Read Luminescence.[3][4][5][6]

Interpretation: The Mitochondrial Safety Index (MSI)

Calculate the


 for both conditions.


  • MSI < 2: No specific mitochondrial toxicity.

  • MSI > 3: Significant mitochondrial liability (Compound is far more potent when mitochondria are required).

Data Presentation & Troubleshooting

Summary of Expected Results
Compound ClassPPAR

Assay (

)
Glu/Gal Assay (MSI)Interpretation
Potent Fibrate Low

M (<10

M)
~1.0 - 2.0Good candidate; specific agonist.
Toxic Herbicide High

M / Inactive
> 3.0Mitochondrial toxin; likely uncoupler.
Weak Candidate > 50

M
~1.0Poor potency; safe but ineffective.
Troubleshooting Guide
  • High Background in Reporter Assay: Reduce transfection DNA amount or switch to "Reverse Transfection" (add cells to DNA-lipid mix).

  • Low Signal in Galactose Media: HepG2 cells grow slower in galactose. Increase seeding density by 50% for the galactose plate to match the biomass of the glucose plate at the time of readout.

  • Edge Effects: Phenoxypropanoic acids can be lipophilic. Avoid using outer wells; fill them with PBS.

References

  • Mechanism of Fibrates: Fruchart, J. C., et al. "The mechanism of action of fibrates." Progress in Lipid Research, 1998.

  • PPAR Reporter Protocols: Indigo Biosciences. "Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System."

  • Mitochondrial Toxicity (Glu/Gal): Marroquin, L. D., et al. "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences, 2007.

  • Phenoxy Herbicide Toxicity: Ore, A., et al. "Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms." International Journal of Biochemistry Research & Review, 2019.

  • Assay Optimization: Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

Sources

Application Note: Characterizing the Binding of 3-(2-Carbamoylphenoxy)propanoic Acid to Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals investigating novel small molecule-protein interactions.

Introduction: Unveiling the Potential of a Novel Ligand

3-(2-Carbamoylphenoxy)propanoic acid is a novel small molecule belonging to the arylpropionic acid class. Derivatives of arylpropionic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The therapeutic potential of these compounds often stems from their direct interaction with specific protein targets within biological pathways.

This guide provides a comprehensive overview and detailed protocols for characterizing the binding of this compound to a putative protein target. For the purpose of this application note, we will consider a hypothetical interaction with a bromodomain-containing protein, a class of epigenetic readers increasingly recognized as important drug targets. Understanding the binding affinity, kinetics, and thermodynamics of this interaction is a critical first step in the validation of this molecule as a potential chemical probe or therapeutic lead.

We will explore three robust, label-free, and in-solution biophysical techniques for this purpose:

  • Surface Plasmon Resonance (SPR): For real-time kinetic analysis of the binding interaction.

  • Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profiling of the binding event.

  • Fluorescence Polarization (FP): A versatile method for determining binding affinity in solution.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is essential for designing and interpreting binding studies.

PropertyValueSource
Molecular Formula C10H11NO4PubChem
Molecular Weight 209.20 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, sparingly soluble in aqueous buffersN/A
pKa (estimated) ~4.5 (carboxylic acid)N/A

Experimental Design: A Strategic Approach to Binding Studies

The selection of an appropriate binding assay depends on the specific scientific questions being addressed. This workflow provides a logical progression for a comprehensive characterization of the ligand-protein interaction.

G cluster_0 Phase 1: Initial Screening & Affinity cluster_1 Phase 2: In-depth Kinetic Analysis cluster_2 Phase 3: Thermodynamic Characterization Fluorescence Polarization (FP) Fluorescence Polarization (FP) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Fluorescence Polarization (FP)->Surface Plasmon Resonance (SPR) Detailed on/off rates Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Driving forces (ΔH, ΔS) Validated Hit Validated Hit Isothermal Titration Calorimetry (ITC)->Validated Hit Complete binding profile Initial Hit Initial Hit Initial Hit->Fluorescence Polarization (FP) Quick Kd determination

Figure 1: A strategic workflow for characterizing ligand-protein interactions, starting with rapid affinity screening and progressing to detailed kinetic and thermodynamic analysis.

Protocol: Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful optical technique for monitoring molecular binding events in real-time without the need for labels[2][3]. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[4] When a protein (ligand) is immobilized on the chip and a small molecule (analyte) flows over the surface, binding causes an increase in mass, which in turn alters the refractive index. This change is detected and plotted as a sensorgram.[4]

Materials
  • SPR instrument (e.g., Biacore, Cytiva)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant bromodomain-containing protein (e.g., BRD4)

  • This compound

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (for ligand stock solution)

Step-by-Step Protocol
  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the bromodomain protein (10-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 5000-10000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Ligand Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer containing a final concentration of 1-5% DMSO. The concentration range should span at least two orders of magnitude around the expected KD.

    • Inject the ligand solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Causality Behind Experimental Choices
  • Amine Coupling: This is a robust and widely used method for covalently attaching proteins to the sensor surface via their primary amines.

  • Low pH for Immobilization: The low pH of the sodium acetate buffer protonates the carboxyl groups on the sensor surface and promotes electrostatic interactions with the positively charged protein, increasing immobilization efficiency.

  • DMSO in Running Buffer: Small molecules often have limited aqueous solubility. Including a small percentage of DMSO helps to maintain their solubility without significantly affecting the binding interaction. It is crucial to have the same DMSO concentration in the running buffer to avoid bulk refractive index mismatches.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event[5]. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment[6].

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell. The ligand is titrated into the protein solution in the sample cell, and the heat change upon binding is measured. The resulting thermogram is integrated to generate a binding isotherm, which is then fit to a binding model to extract the thermodynamic parameters.[6]

Materials
  • Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical)

  • Recombinant bromodomain-containing protein

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • DMSO (for ligand stock solution)

Step-by-Step Protocol
  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer to ensure a perfect buffer match.

    • Prepare the ligand solution in the final dialysis buffer, ensuring the DMSO concentration is identical to that in the protein solution.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-500 µM) into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, spacing between injections).

    • Perform an initial small injection (e.g., 0.4 µL) to account for initial mixing effects, followed by a series of larger injections (e.g., 2 µL).

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, ΔH, and subsequently calculate ΔG and TΔS.

Self-Validating System and Trustworthiness
  • Stoichiometry (n): A stoichiometry value close to 1 for a 1:1 binding model provides confidence in the protein concentration and activity.

  • Heat of Dilution Control: A separate experiment titrating the ligand into buffer alone should be performed to measure the heat of dilution, which is then subtracted from the binding experiment data. This ensures that the measured heat changes are due to the binding event and not simply dilution effects.

G cluster_0 ITC Data Acquisition cluster_1 Data Analysis & Interpretation Raw Thermogram Raw Thermogram Integrated Heats Integrated Heats Raw Thermogram->Integrated Heats Integration Binding Isotherm Binding Isotherm Integrated Heats->Binding Isotherm Plotting Thermodynamic Parameters Thermodynamic Parameters Binding Isotherm->Thermodynamic Parameters Model Fitting {KD, n, ΔH, ΔS} {KD, n, ΔH, ΔS} Thermodynamic Parameters->{KD, n, ΔH, ΔS} Titration Titration Titration->Raw Thermogram

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) from data acquisition to the determination of thermodynamic parameters.

Protocol: Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[7][8]. It is a homogeneous assay format, making it well-suited for high-throughput screening and affinity determination.[8]

Principle of FP

When a small fluorescently labeled ligand is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a larger protein, the tumbling rate of the fluorescent ligand slows down, resulting in an increase in the polarization of the emitted light.[7]

Materials
  • Fluorescence plate reader with polarization filters

  • Fluorescently labeled version of this compound or a known fluorescent ligand that binds to the target protein (for competition assays)

  • Recombinant bromodomain-containing protein

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.5)

  • Black, low-volume 384-well plates

Step-by-Step Protocol (Competition Assay)
  • Assay Setup:

    • Add a fixed concentration of the protein and the fluorescent ligand to each well of the microplate. The concentration of the fluorescent ligand should be at or below its KD for the protein.

    • Add a serial dilution of the unlabeled this compound to the wells.

    • Include control wells with no protein (minimum polarization) and no competitor (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using the plate reader.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Rationale for Experimental Choices
  • Competition Assay: Synthesizing a fluorescently labeled version of every new compound can be time-consuming and expensive. A competition assay using a known fluorescent probe is a more efficient way to screen and rank new, unlabeled ligands.

  • Low-Volume Black Plates: These plates minimize sample consumption and reduce background fluorescence and light scatter, improving the signal-to-noise ratio.

Data Summary and Interpretation

The data obtained from these three techniques provide a comprehensive picture of the binding interaction between this compound and its target protein.

ParameterTechniqueInformation Provided
KD (Equilibrium Dissociation Constant) SPR, ITC, FPBinding affinity
ka (Association Rate Constant) SPRRate of complex formation
kd (Dissociation Rate Constant) SPRRate of complex decay
n (Stoichiometry) ITCMolar ratio of ligand to protein in the complex
ΔH (Enthalpy of Binding) ITCHeat change upon binding
ΔS (Entropy of Binding) ITCChange in disorder upon binding
ΔG (Gibbs Free Energy of Binding) ITCOverall binding energy

A strong correlation between the KD values obtained from the different techniques provides a high degree of confidence in the measured affinity. The kinetic information from SPR reveals how quickly the ligand binds and dissociates, which can be important for its in vivo efficacy. The thermodynamic data from ITC elucidates the driving forces of the interaction, whether it is enthalpically driven (favorable bond formation) or entropically driven (release of ordered solvent molecules).

Conclusion

This application note provides a detailed guide for the comprehensive characterization of the binding of this compound to a protein target. By employing a multi-pronged approach using SPR, ITC, and FP, researchers can obtain robust and reliable data on the affinity, kinetics, and thermodynamics of the interaction. This information is invaluable for validating new ligands, understanding their mechanism of action, and guiding further drug discovery and development efforts.

References

  • A brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). Portland Press. [Link]

  • Surface plasmon resonance (SPR) for protein-protein interactions. (2021). Affinité Instruments. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC - NIH. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]

Sources

Application Note: Formulation Strategies for 3-(2-Carbamoylphenoxy)propanoic Acid in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and pharmacologists requiring a robust, reproducible strategy for formulating 3-(2-Carbamoylphenoxy)propanoic acid for preclinical in vivo administration.

Executive Summary

This compound is a functionalized ether derivative combining a weak acidic moiety (propanoic acid) with a polar amide group (carbamoyl). Its physicochemical profile suggests pH-dependent solubility, classifying it likely as a BCS Class II compound (Low Solubility, High Permeability) in its free acid form.

This guide provides three validated formulation protocols ranging from simple pH adjustment to advanced cyclodextrin complexation. The selection of the appropriate protocol depends strictly on the required dose concentration and the route of administration (IV vs. PO).

Pre-Formulation Physicochemical Profiling

Before formulation, the compound's intrinsic properties must be understood to prevent precipitation in vivo (which causes micro-embolisms in IV or variability in PO).

PropertyValue (Estimated)Formulation Implication
Molecular Weight ~209.2 g/mol Small molecule; rapid diffusion expected.
pKa (Acidic) 4.5 – 4.8 (Carboxyl)Critical: Insoluble in stomach (pH 1.2). Soluble at pH > 6.0.
pKa (Basic) ~15 (Amide)The amide group does not ionize at physiological pH; remains neutral.
LogP ~1.5 – 2.0Moderately lipophilic. Requires co-solvents or complexation for high doses (>10 mg/kg).
Stability Amide Hydrolysis RiskAvoid pH > 9.0 or < 2.0 for prolonged storage.
Structural Logic

The molecule contains a hydrophobic phenyl core masked by two polar tails:

  • Propanoic Acid Tail: Provides the "handle" for solubilization via salt formation (using NaOH or NaHCO₃).

  • Carbamoyl (Amide) Group: Increases polarity but also crystal lattice energy (via Hydrogen bonding), potentially making the solid "brick dust" (hard to dissolve even when ionized).

Vehicle Selection Strategy

Do not default to DMSO. Use the following decision tree to select the most physiological vehicle for your specific dose requirement.

FormulationDecisionTree Start Start: Define Required Dose CheckSol Is Solubility > Target Conc in PBS (pH 7.4)? Start->CheckSol Saline PROTOCOL A: Standard PBS/Saline CheckSol->Saline Yes CheckpH Can pH be adjusted to 8.0? CheckSol->CheckpH No SaltForm PROTOCOL B: In Situ Salt Formation (NaHCO3 / NaOH) CheckpH->SaltForm Yes (Low Dose) CheckRoute Route of Admin? CheckpH->CheckRoute No (High Dose) Cosolvent PROTOCOL C: Co-solvent System (PEG400 / EtOH) CheckRoute->Cosolvent Oral / SC / IP Cyclodextrin PROTOCOL D (Gold Standard): HP-beta-CD Complexation CheckRoute->Cyclodextrin IV (Bolus)

Figure 1: Decision logic for vehicle selection based on solubility and administration route.

Detailed Experimental Protocols

Protocol A: In Situ Salt Formation (pH Adjustment)

Best for: IV/IP administration at low-to-moderate doses (1–10 mg/kg). Mechanism: Converts the insoluble free acid (


) into the soluble sodium salt (

).

Reagents:

  • 1.0 N NaOH (Sodium Hydroxide) or 1M NaHCO₃ (Sodium Bicarbonate).

  • 0.9% Saline or PBS.

Procedure:

  • Weigh the required amount of This compound .

  • Suspend the powder in 10% of the final volume of saline (it will be cloudy).

  • Titration: While stirring, add 1.0 N NaOH dropwise.

    • Observation: The solution should clear as the pH rises above 5.0.

    • Caution: Do not exceed pH 8.5 to prevent amide hydrolysis.

  • Once clear, back-titrate with 0.1 N HCl if the pH is > 8.0, aiming for pH 7.4 ± 0.2 .

  • Bring to final volume with saline.

  • Sterile Filter: Pass through a 0.22 µm PES syringe filter.

Protocol B: Co-solvent System (PEG/Ethanol)

Best for: Oral (PO) or Intraperitoneal (IP) high-dose studies (>20 mg/kg). Mechanism: Reduces the dielectric constant of water, favoring the dissolution of the lipophilic phenyl ring.

Vehicle Composition:

  • 10% Ethanol (absolute)

  • 40% PEG 400 (Polyethylene Glycol)

  • 50% Water for Injection (or Saline)

Procedure:

  • Weigh the compound into a glass vial.

  • Add the Ethanol first.[1] Vortex until the powder is wetted and partially dissolved (Ethanol disrupts the crystal lattice).

  • Add the PEG 400 . Sonicate at 40°C for 10–15 minutes until completely dissolved (clear solution).

  • Slowly add the Water/Saline while vortexing.

    • Note: If precipitation occurs upon water addition, the concentration is too high for this vehicle. Switch to Protocol C.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: Intravenous (IV) bolus, high concentrations, and long-term stability. Mechanism: The hydrophobic phenyl ring is encapsulated inside the cyclodextrin torus, while the hydrophilic exterior ensures water solubility. This prevents phlebitis and precipitation at the injection site.

Reagents:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).[2][3][4] Grade: Parenteral/Endotoxin-free.

  • Sterile Water.

Workflow Diagram:

CDProtocol Step1 Prepare Vehicle: 20% w/v HP-beta-CD in Water Step2 Add Drug: Add 3-(2-Carbamoylphenoxy) propanoic acid Step1->Step2 Step3 Solubilization: Stir 45 mins @ 25°C (Optional: Mild Heat 40°C) Step2->Step3 Step4 QC Check: Verify Clarity & pH (Adjust to 7.4) Step3->Step4 Step5 Filtration: 0.22 µm PVDF/PES Step4->Step5

Figure 2: Step-by-step workflow for Cyclodextrin complexation.

Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v solution).

  • Addition: Add the drug powder to the CD solution.

  • Complexation: Stir magnetically for 45–60 minutes.

    • Tip: If the solution remains cloudy, adjust pH to 7.0 using minimal NaOH. The combination of ionization (salt) and complexation (CD) is synergistic.

  • Filtration: Filter through 0.22 µm filter.

  • Storage: Stable at 4°C for 1 week (verify with HPLC).

Quality Control & Troubleshooting

Before injecting any animal, perform the Dilution Test :

  • Take 100 µL of your formulation.

  • Add it to 900 µL of PBS (simulating blood dilution).

  • Pass: Solution remains clear.

  • Fail: Precipitate forms (Cloudy). Risk of embolism.

IssueCauseSolution
Cloudiness after pH adjustment Drug concentration exceeds intrinsic solubility of the salt.Switch to Protocol C (Cyclodextrin) or reduce concentration.
Precipitation in PEG/EtOH "Crash out" effect when water is added.Add the water very slowly to the PEG/Drug mix. Do not dump it in.
Yellow discoloration Amide hydrolysis or oxidation.Check pH. If >9, the amide is degrading. Discard and prepare fresh at pH 7.4.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[4][5][6] Pharmaceutical Research, 21(2), 201–230. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Link

  • FDA Inactive Ingredient Database. (Verified for safety limits of PEG400 and HP-β-CD in specific routes). Link

Sources

Analytical standards for "3-(2-Carbamoylphenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Characterization of 3-(2-Carbamoylphenoxy)propanoic acid.

Introduction

This compound is a small organic molecule featuring a carbamoyl group, a phenoxy ether linkage, and a propanoic acid moiety. As with any chemical entity intended for research, particularly in drug development, a comprehensive suite of analytical standards and well-defined protocols are essential to ensure its identity, purity, and quality. This document provides a detailed guide for the analytical characterization of this compound, drawing upon established principles of analytical chemistry and regulatory expectations for pharmaceutical-grade materials. The methodologies described herein are designed to be robust and self-validating, providing a clear pathway for researchers and scientists to establish a comprehensive quality control monograph for this compound.

Physicochemical Properties (Illustrative)

A thorough understanding of the physicochemical properties of a compound is the foundation of analytical method development. While specific experimental data for this compound is not widely published, its structure allows for the prediction of key characteristics that inform the choice of analytical techniques.

PropertyPredicted Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₀H₁₁NO₄---
Molecular Weight 209.20 g/mol Essential for all mass-based calculations and mass spectrometry.
Appearance White to off-white solidVisual inspection is a primary, albeit simple, quality control check.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO, DMF).Crucial for selecting appropriate solvents for sample preparation in chromatography and spectroscopy. The acidic proton suggests enhanced solubility in basic aqueous solutions.
pKa ~4.0 (for the carboxylic acid)The acidic nature of the molecule will significantly influence its retention in reverse-phase HPLC. Mobile phase pH control will be critical.
UV Absorbance Expected λmax ~270-280 nmThe substituted benzene ring is a strong chromophore, making UV-Vis spectrophotometry a suitable detection method for HPLC.

Part 1: Identification

Positive identification is the first step in qualifying a batch of this compound. A combination of chromatographic and spectroscopic techniques should be employed to provide orthogonal confirmation of the chemical structure.

High-Performance Liquid Chromatography (HPLC) - Retention Time Matching

The primary identification method involves matching the retention time of the sample to that of a certified reference standard.

Protocol:

  • Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the reference standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the reference standard and the sample. The retention time of the principal peak in the sample chromatogram should correspond to that of the reference standard within a narrow window (e.g., ± 2%).

Rationale: The use of a C18 column provides excellent retention for moderately polar compounds like this compound. The acidic mobile phase (0.1% Formic Acid) suppresses the ionization of the carboxylic acid group, leading to a more symmetrical peak shape and reproducible retention.

Liquid Chromatography-Mass Spectrometry (LC-MS) - Mass Confirmation

LC-MS provides unambiguous confirmation of the molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase.

  • LC-MS Conditions:

    • LC System: Utilize the HPLC conditions described in Section 1.1.

    • Mass Spectrometer: Electrospray Ionization (ESI)

    • Polarity: Negative Ion Mode (to deprotonate the carboxylic acid)

    • Scan Range: m/z 50-500

  • Analysis: The major peak should exhibit a mass-to-charge ratio (m/z) corresponding to the deprotonated molecule [M-H]⁻ at approximately 208.2.

Causality: ESI is a soft ionization technique that is ideal for analyzing polar, non-volatile molecules. Operating in negative ion mode is preferable due to the presence of the acidic carboxylic acid group, which readily loses a proton to form a stable [M-H]⁻ ion.

Spectroscopic Confirmation (FTIR & NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Protocol: Acquire the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Absorptions:

    • ~3400-3100 cm⁻¹ (N-H and O-H stretching)

    • ~1700-1680 cm⁻¹ (C=O stretching of the carboxylic acid)

    • ~1660-1640 cm⁻¹ (C=O stretching of the amide, Amide I band)

    • ~1250-1200 cm⁻¹ (Asymmetric C-O-C stretching of the ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Rationale: NMR provides the most definitive structural information, allowing for the mapping of the entire carbon-hydrogen framework of the molecule. The use of DMSO-d₆ is recommended due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (from the -OH and -NH₂ groups).

Part 2: Purity and Impurity Profiling

Purity is a critical quality attribute. The HPLC method developed for identification can be adapted and validated for purity analysis.

HPLC Purity Method (Area Percent)

Protocol:

  • Sample Preparation: Prepare the sample at a concentration of 0.5 mg/mL in the diluent.

  • Chromatographic Conditions: Use the same conditions as in Section 1.1.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criteria: Typically, for a high-purity standard, the area percent should be ≥ 98.0%.

Self-Validation: This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The method should be able to resolve the main peak from potential impurities and degradation products.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of impurities that can be reliably detected and quantified.

  • Linearity: The response of the detector should be linear over a range of concentrations.

  • Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible).

Water Content (Karl Fischer Titration)

Protocol:

  • Instrument: Use a coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel.

  • Analysis: The instrument will automatically titrate the water present in the sample and report the water content as a percentage (w/w).

Rationale: Water is a common impurity in solid organic compounds and can affect stability and accurate weighing. Karl Fischer titration is the gold standard for water determination.

Residual Solvents (Gas Chromatography - Headspace)

Protocol:

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) to dissolve the sample.

  • GC Conditions:

    • Column: A polar column suitable for solvent analysis (e.g., DB-624).

    • Injector: Headspace autosampler.

    • Detector: Flame Ionization Detector (FID).

  • Analysis: Identify and quantify any residual solvents by comparing the retention times and peak areas to those of certified reference standards for common organic solvents (e.g., acetone, ethanol, ethyl acetate) as specified in USP <467>.

Part 3: Assay (Quantitative Analysis)

The assay determines the exact content or potency of this compound in the material.

HPLC Assay (External Standard Method)

Protocol:

  • Reference Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 0.5 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be tested at a concentration within the calibration range.

  • Chromatographic Conditions: Use the validated HPLC method (Section 1.1).

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically required.

  • Sample Analysis: Inject the sample and determine its peak area. Calculate the concentration in the sample using the calibration curve.

  • Assay Calculation:

    • Assay (% w/w) = [(C_sample x V) / W_sample] x Purity_ref_std x 100

    • Where:

      • C_sample = Concentration of the sample from the calibration curve (mg/mL)

      • V = Final volume of the sample preparation (mL)

      • W_sample = Weight of the sample taken (mg)

      • Purity_ref_std = Purity of the reference standard (e.g., 99.5%)

Visualizations

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurities cluster_2 Assay (Content) ID_HPLC HPLC-UV (Retention Time) ID_MS LC-MS (Molecular Weight) ID_HPLC->ID_MS ID_Spectro FTIR & NMR (Structure) ID_MS->ID_Spectro Report Certificate of Analysis ID_Spectro->Report Purity_HPLC HPLC-UV (Area % Purity) Water Karl Fischer (Water Content) Purity_HPLC->Water Residual_Solvents GC-HS (Residual Solvents) Water->Residual_Solvents Residual_Solvents->Report Assay_HPLC HPLC-UV (External Standard) Assay_HPLC->Report Start Sample Batch of This compound Start->ID_HPLC Start->Purity_HPLC Start->Assay_HPLC

Caption: Workflow for the comprehensive analytical characterization of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <921> Water Determination. United States Pharmacopeia. [Link]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Column Selection for Compounds with Amide and Carboxylic Acid Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for scientists and researchers navigating the complexities of separating compounds containing both amide and carboxylic acid groups. These molecules, common in pharmaceuticals, peptides, and metabolites, often exhibit zwitterionic or highly polar characteristics, making their chromatographic analysis challenging. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you select the optimal column and troubleshoot common issues, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)
Q1: My compound has both a carboxylic acid and an amide group. Why is it so difficult to retain on a standard C18 column?

Your challenge stems from the dual nature of your analyte. The carboxylic acid group is acidic (typically with a pKa of ~2-5), while the amide group is generally neutral but can contribute to the molecule's overall polarity. At the typical mobile phase pH used in reversed-phase (RP) chromatography (e.g., pH 2.5-7), the carboxylic acid will be partially or fully deprotonated (ionized) into its carboxylate form.

  • Causality of Poor Retention: This ionization makes the molecule significantly more polar. Standard C18 columns rely on hydrophobic (non-polar) interactions for retention.[1][2] A highly polar, charged analyte has a much stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading it to elute very early, often at or near the void volume.[3][4]

The diagram below illustrates how pH affects your molecule's charge and, consequently, its retention in reversed-phase HPLC.

Analyte_Ionization_RP-HPLC cluster_0 Low pH (e.g., pH < pKa) cluster_1 High pH (e.g., pH > pKa) Low_pH Analyte State: Carboxylic Acid: Neutral (R-COOH) Amide: Neutral (R-CONH2) Overall: More Hydrophobic Low_pH_Retention Result: Increased Retention on C18 Low_pH->Low_pH_Retention Favors Hydrophobic Interaction High_pH Analyte State: Carboxylic Acid: Ionized (R-COO-) Amide: Neutral (R-CONH2) Overall: More Polar/Charged High_pH_Retention Result: Decreased Retention on C18 High_pH->High_pH_Retention Favors Mobile Phase Affinity caption Effect of pH on Analyte State and RP-HPLC Retention.

Caption: Logic diagram showing pH impact on analyte ionization and C18 retention.

Q2: What is the best starting point for column selection for my acidic, amide-containing compound?

There is no single "best" column, as the optimal choice depends on the overall polarity of your molecule and the desired separation outcome. However, you can choose a logical starting point based on three primary chromatographic modes: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

Chromatographic Mode When to Choose This Mode Primary Retention Mechanism Recommended Starting Column Chemistries
Reversed-Phase (RP) Your molecule has significant hydrophobic character despite the polar groups.Hydrophobic interactions. Retention is modulated by suppressing the ionization of the carboxylic acid.[3][5][6]C18, C8 (for less hydrophobic molecules), Phenyl-Hexyl (for aromatic compounds), Polar-Embedded Phases ("AQ" type).[2][7][8]
HILIC Your molecule is highly polar and poorly retained in RP, even at low pH.Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[9][10][11]Amide, Diol, bare Silica, Zwitterionic phases.[12][13]
Mixed-Mode (MMC) Your molecule has both polar/ionic and hydrophobic characteristics (zwitterionic nature). You need to separate it from other analytes with different charge and polarity profiles.A combination of hydrophobic (RP) and ion-exchange interactions on a single stationary phase.[14][15][16]Reversed-Phase/Weak Anion Exchange (RP-WAX), Reversed-Phase/Strong Cation Exchange (RP-SCX).[4][17]

This decision workflow can help guide your initial column selection.

Column_Selection_Workflow Start Start: Analyze Compound (Amide + Carboxylic Acid) CheckPolarity Is the compound highly polar? (e.g., LogP < 0, poor C18 retention) Start->CheckPolarity SelectMode Does the separation require a unique selectivity based on charge AND hydrophobicity? CheckPolarity->SelectMode No HILIC_Path HILIC CheckPolarity->HILIC_Path Yes RP_Path Reversed-Phase (RP) SelectMode->RP_Path No MMC_Path Mixed-Mode (MMC) SelectMode->MMC_Path Yes RP_Details Strategy: Use low pH mobile phase (pH 2-3) to suppress carboxyl ionization. Columns: C18, Polar-Embedded C18 RP_Path->RP_Details HILIC_Details Strategy: High organic mobile phase. Retention of polar groups. Columns: Amide, Diol, Silica HILIC_Path->HILIC_Details MMC_Details Strategy: Tune retention with pH and ionic strength to leverage both hydrophobic and ionic interactions. Columns: RP/Anion-Exchange MMC_Path->MMC_Details caption Workflow for initial column selection.

Caption: A decision tree to guide the initial chromatography mode and column selection.

Troubleshooting Guides
Problem 1: My peak is tailing badly on a C18 column, even at low pH.

Possible Causes & Solutions:

  • Secondary Ionic Interactions: Even at low pH, some silanol groups on the silica surface of the column can be deprotonated (negatively charged). If your amide group has any basic character and becomes protonated, it can interact with these silanols, causing peak tailing.[18] More commonly for your compound type, the issue is that the mobile phase pH is not low enough to fully suppress the carboxyl group's ionization.

    • Solution: Ensure your mobile phase pH is at least 1.5-2 pH units below the pKa of your carboxylic acid.[3][6] For a typical carboxylic acid (pKa ≈ 4), a mobile phase pH of 2.0-2.5 is ideal. Use a high-purity, well-endcapped C18 column to minimize available surface silanols.

  • Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the local pH environment can change as the analyte band passes through the column, leading to mixed ionization states and tailing.

    • Solution: Increase the buffer concentration. A concentration of 20-50 mM is typically robust.[19] Ensure you choose a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[19]

    • Solution: Reduce the injection mass by either lowering the injection volume or diluting the sample.

Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing in RP-HPLC
  • Determine Analyte pKa: Find the pKa of your compound's carboxylic acid group (e.g., via literature search, software prediction, or experimental titration). Let's assume the pKa is 4.5.

  • Prepare Buffers: Prepare three mobile phases with different pH values, ensuring the pH is well below the pKa. For example:

    • Mobile Phase A: pH 3.0 (e.g., 25 mM Ammonium Formate)

    • Mobile Phase B: pH 2.5 (e.g., 0.1% Formic Acid)

    • Mobile Phase C: pH 2.0 (e.g., 0.1% Trifluoroacetic Acid - TFA)

  • Equilibrate and Test: Equilibrate your C18 column with at least 10 column volumes of each mobile phase before injecting your sample.

  • Analyze Results: Compare the chromatograms. You should observe improved peak symmetry (less tailing) and likely increased retention time as the pH is lowered.[1][5]

  • Select Optimal pH: Choose the pH that provides the best balance of peak shape, retention, and resolution for your separation.

Problem 2: My compound elutes too early in HILIC mode.

Possible Causes & Solutions:

  • Insufficient Water Layer Formation: HILIC retention relies on the analyte partitioning into a water layer on the stationary phase surface. If the organic content of your mobile phase is too low, this layer is disrupted, and retention is lost.[10]

    • Solution: Increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase. For very polar compounds, starting with 95% acetonitrile is common.

  • Incorrect Stationary Phase Choice: While all HILIC phases are polar, they have different selectivities. A neutral analyte might be better retained on a neutral phase, while an acidic analyte might benefit from a phase with some positive charge.[10]

    • Solution: Screen different HILIC phases. An amide phase is an excellent starting point for polar acidic compounds due to its hydrogen bonding capabilities.[12][13] If retention is still poor, a bare silica or aminopropyl phase (which will be positively charged at typical HILIC pHs) may provide stronger electrostatic interactions with your ionized carboxylate.[10]

  • Sample Diluent Mismatch: If your sample is dissolved in a solvent that is much stronger (more aqueous) than the mobile phase, it can cause peak distortion and poor retention.

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even weaker (higher organic content).[20]

Problem 3: I am using a mixed-mode column, but my peak shape is broad and resolution is poor.

Possible Causes & Solutions:

  • Suboptimal pH and Ionic Strength: Mixed-mode chromatography is highly sensitive to both pH and salt concentration, as these parameters control the two retention mechanisms (hydrophobic and ion-exchange).[14][16]

    • Solution (Systematic Approach):

      • Fix pH, Vary Salt: Choose a pH where your carboxylic acid is ionized (e.g., pH 6). Run a gradient of increasing salt concentration (e.g., 10 mM to 200 mM ammonium acetate). This will modulate the ion-exchange retention.

      • Fix Salt, Vary pH: Choose a moderate salt concentration (e.g., 50 mM). Screen different pH values (e.g., pH 4, 6, 8) to see how this affects the charge on your analyte and the stationary phase, thereby altering selectivity.

      • Combine Gradients: Once you have a better understanding, you can run a combined organic/salt gradient for final optimization.

  • Incompatible Buffer Species: The type of salt used can influence selectivity.

    • Solution: Experiment with different buffer salts (e.g., ammonium formate vs. ammonium acetate). The choice can subtly alter interactions and improve peak shape.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds.
  • How does an acid pH affect reversed-phase chromatography separ
  • The use of Mobile Phase pH as a Method Development Tool. (2020-02-17).
  • Exploring the Role of pH in HPLC Separ
  • Mixed-Mode Chromatography and St
  • Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
  • Mixed-Mode Chromatography—A Review.
  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023-06-16). DiVA portal.
  • Ion Pairing — Blessing or Curse?
  • Can you retain polar acidic compounds using reversed-phase conditions? (2020-04-17).
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • HILIC – The Rising Star of Polar Chrom
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Why HILIC is what your polar compounds need for purific
  • Novakova, L., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.Analytical and Bioanalytical Chemistry, 401(3), 847-857.
  • HPLC Troubleshooting Guide. Regis Technologies.
  • Wang, X., et al. (2023). Preparation of two zwitterionic polymer functionalized stationary phases and comparative evaluation under mixed-mode of reversed phase/ hydrophilic interaction/ion exchange chromatography.
  • Troubleshooting Peak Shape Problems in HPLC. (2023).
  • Mixed-Mode Chromatography. Thermo Fisher Scientific - US.
  • Amide Column. GL Sciences.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012-11-09). Teledyne ISCO.
  • How to choose reversed-phase HPLC column C18, C8, C4.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019-11-27). Reddit.

Sources

Technical Support Center: Scaling Up 3-(2-Carbamoylphenoxy)propanoic Acid

[1][2]

Case ID: #SC-20428-PRO Subject: Troubleshooting Scale-Up Anomalies for CAS 20428-56-0 Assigned Scientist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary

Scaling up the synthesis of 3-(2-Carbamoylphenoxy)propanoic acid presents a unique set of "ambident nucleophile" challenges. The core difficulty lies in the competition between the phenol and the amide group during alkylation, and the stability of the amide moiety during work-up.

This guide addresses the three most reported critical failures during kilogram-scale campaigns:

  • Regioselectivity Loss: High levels of N-alkylated impurities.[1]

  • Hydrolysis: Conversion of the carbamoyl group to a diacid impurity.[1]

  • Isolation Failure: "Oiling out" or formation of unfilterable fines during acidification.[1]

Module 1: Reaction Selectivity & Kinetics

The Core Problem: O- vs. N-Alkylation

Salicylamide is an ambident nucleophile.[1] Under basic conditions, you generate a phenoxide anion.[1][2] However, the amide nitrogen can also participate in nucleophilic attack, leading to the N-alkylated impurity.

  • Target Product (O-Alkyl): Thermodynamic product (favored by "hard" conditions).[1][2]

  • Impurity A (N-Alkyl): Kinetic product (favored by high temperatures/local concentration hotspots).[1][2]

Troubleshooting Guide: Impurity Profile
SymptomProbable CauseCorrective Action
High N-alkyl impurity (>1.5%) Solvent Polarity: Use of non-polar solvents promotes tight ion pairing, exposing the N-nucleophile.[1]Switch to Polar Aprotic: Use DMF or DMSO (or aqueous NaOH with a Phase Transfer Catalyst like TBAB).[1][2] This solvates the cation, leaving the "harder" phenoxide oxygen free to react.
High N-alkyl impurity Base Addition Rate: Fast addition creates local hotspots where deprotonation of the amide (

) occurs alongside the phenol (

).[1]
Dosing Control: Meter the base (NaOH/KOH) slowly.[1] Maintain internal temperature

during addition. Ensure turbulent mixing (

).
Diacid Impurity (Hydrolysis) Over-cooking: Prolonged reflux at pH > 12 hydrolyzes the amide to a carboxylic acid.[1]Quench Protocol: Do not hold the reaction at high pH once starting material is <1%. Cool to 20°C immediately before acidification.
Pathway Visualization

The following diagram illustrates the divergent pathways dictated by reaction conditions.

ReactionPathwayscluster_legendCondition LogicStartSalicylamide(Starting Material)IntermediatePhenoxide Anion(Ambident Nucleophile)Start->IntermediateDeprotonation(pH > 9)Reagent3-Chloropropanoic Acid+ NaOH (aq)Intermediate->ReagentProductTARGET PRODUCT3-(2-Carbamoylphenoxy)propanoic acid(O-Alkylation)Intermediate->ProductPolar SolventControlled Temp(Major Path)ImpurityNIMPURITY AN-Alkylated Byproduct(Kinetic Control)Intermediate->ImpurityNNon-polar SolventHotspots / High Conc.ImpurityHydIMPURITY B2-(2-Carboxyethoxy)benzoic acid(Amide Hydrolysis)Product->ImpurityHydProlonged RefluxpH > 13Green = DesiredGreen = DesiredRed = AvoidRed = AvoidGreen = Desired->Red = Avoid

Figure 1: Reaction pathways showing the competition between the desired O-alkylation and the parasitic N-alkylation/Hydrolysis pathways.

Module 2: Isolation & Work-up Engineering

The Core Problem: "Oiling Out" & Filtration

Upon acidification to precipitate the product, users often report the formation of a sticky "gum" that traps impurities and clogs filters. This is caused by passing through the "oiling zone" (supersaturation where the melting point of the solvated solid is lower than the process temperature).

Optimized Isolation Protocol

Step 1: Clarification

  • Before acidification, dilute the alkaline reaction mixture with water (1:1 v/v).[2]

  • Wash with a non-polar solvent (e.g., Toluene or Ethyl Acetate) while basic.[1][2]

  • Why? This removes unreacted Salicylamide (phenols are hard to remove later) and any non-acidic N-alkylated neutrals.[1]

Step 2: Controlled Acidification (The "Seeding" Method) Do not dump acid directly into the reactor. Use a Reverse Addition or Seeding loop.[1]

  • Prepare the Heel: In a separate vessel, create a slurry of pure seed crystals in water at pH 2.0.

  • Temperature: Cool the reaction mixture to 10-15°C.

  • Dosing: Slowly dose the alkaline reaction mixture into the acidic heel (or add HCl slowly to the mixture) while maintaining pH > 4.0 initially.

  • Critical Point: At pH 5.5 - 6.0, stop acid addition. Stir for 30 minutes. This allows the "oil" droplets to nucleate on the seeds and harden.

  • Final Drop: Continue acidification to pH 2.0 slowly.

Process Flow Diagram

WorkupFlowReactorCrude Reaction Mix(Alkaline, pH 13)WashOrg. Solvent Wash(Remove Neutrals)Reactor->WashDecisionCheck Temp < 15°C?Wash->DecisionDecision->ReactorNo (Cool Down)AcidificationSlow Acidificationto pH 6.0 (Cloud Point)Decision->AcidificationYesHoldHOLD 30 MIN(Crystal Growth)Acidification->HoldPrevent OilingFinalAcidFinal Acidificationto pH 2.0Hold->FinalAcidFilterFiltration & Wash(Cold Water)FinalAcid->Filter

Figure 2: Optimized downstream processing workflow to prevent product oiling and ensure high purity.

Module 3: Frequently Asked Questions (FAQs)

Q: My product has a melting point 5°C lower than the literature value (


). Why?A:Diacid Impurity (Impurity B)11
  • Test: Run an HPLC.[1][3][4] If you see a peak at RRT ~0.8 (more polar), you have the diacid.[2]

  • Fix: Recrystallize from water/ethanol (90:10).[1][2] The diacid is more soluble in water than the amide.

Q: Can I use Potassium Carbonate (


) instead of NaOH?A:12
  • Benefit:

    
     is a milder base.[1] It is strong enough to deprotonate the phenol (
    
    
    8.[1]5) but less likely to deprotonate the amide (
    
    
    14) or cause hydrolysis compared to hydroxide bases.[1][2] This significantly improves the O/N selectivity ratio [1].[1]

Q: The filter cake is cracking and holds 50% moisture. How do I dry it? A: The amide group makes the crystal lattice hygroscopic.

  • Warning: Do not dry above 60°C under vacuum.[1] You risk intramolecular cyclization to the lactam (dihydro-1,3-oxazin-4-one) due to the proximity of the amide and the carboxylic acid side chain.[1]

  • Protocol: Dry at 45°C with a nitrogen bleed.[1]

References

  • Selectivity in Alkylation of Amides

    • Source: Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry. Wiley.[1]

    • Context: Explains the Hard-Soft Acid-Base (HSAB)
    • [1][2]

  • Synthesis of Phenoxyacetic Acid Derivatives

    • Source:Journal of Pharmaceutical Sciences, "Synthesis and anti-inflammatory activity of certain aryloxyacetic acid derivatives."[2]

    • Context: Provides the baseline Williamson ether synthesis protocols for salicylamide deriv
    • [1][2]

  • Impurity Profiling of Salicylamide Derivatives

    • Source:European Pharmacopoeia (Ph.[1][4] Eur.) - Monograph on Ethenzamide (closely related structure).[1]

    • Context: Details the specific N-alkyl and hydrolysis impurities common to this scaffold.
    • [1][2]

  • Crystallization of Solvated Organic Acids

    • Source:Organic Process Research & Development (OPRD).
    • Context: General principles for preventing "oiling out" in carboxylic acid precipitations via pH-swing crystalliz
    • [1][2]

Troubleshooting poor cell permeability of propionic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cell Permeability of Propionic Acid Derivatives

Topic: Propionic Acid Derivatives (e.g., NSAIDs, metabolic intermediates, functionalized carboxylic acids). Audience: Medicinal Chemists, ADME Scientists, Preclinical Researchers. Format: Interactive Troubleshooting Guide & FAQ.

Introduction: The "Acid Trap" in Permeability

Propionic acid derivatives (PADs)—structurally characterized by a carboxylic acid moiety (


-methyl acetic acid)—represent a massive class of therapeutics, including NSAIDs (ibuprofen, naproxen, ketoprofen). While often Lipinski-compliant, these molecules frequently exhibit poor apparent permeability (

)
in standard neutral-pH assays despite high in vivo absorption.

This discrepancy usually stems from a misunderstanding of the pH-partition hypothesis and the neglect of proton-coupled transport systems (MCTs) . This guide provides a diagnostic workflow to distinguish between pseudo-low permeability (assay artifacts) and true structural limitations.

Part 1: The Diagnostic Triage (Start Here)

Before altering your molecule, determine why permeability is low. Use this logic flow to isolate the root cause.

DiagnosticTriage Start ISSUE: Low Papp in Caco-2/MDCK Check_Recovery Step 1: Check Mass Balance (Recovery < 80%?) Start->Check_Recovery Check_pH Step 2: Check Assay pH (Is Apical pH 7.4?) Check_Recovery->Check_pH No Adsorption Diagnosis: Non-Specific Binding or Cellular Accumulation Check_Recovery->Adsorption Yes Check_Conc Step 3: Check Concentration (Is Papp dose-dependent?) Check_pH->Check_Conc No (Apical pH < 6.5) Ionization_Trap Diagnosis: Ionization Trap (Drug is >99% ionized) Check_pH->Ionization_Trap Yes (pKa ~4.0-5.0) Transporter Diagnosis: Transporter Saturation (MCT1/OAT) Check_Conc->Transporter Yes (Saturable) True_Low Diagnosis: True Low Permeability (Structural Issue) Check_Conc->True_Low No (Linear)

Figure 1: Diagnostic logic flow for isolating permeability failures in acidic compounds.

Part 2: Troubleshooting Modules

Module 1: The Physicochemical Barrier (The pH Effect)

The Issue: Most propionic acid derivatives have a pKa between 3.5 and 5.0. In a standard Caco-2 assay where both apical (A) and basolateral (B) chambers are at pH 7.4, the drug is >99.9% ionized (anionic). The anionic species permeates lipid bilayers poorly compared to the neutral species.

The Reality Check: The human jejunum has an acidic microclimate (pH ~6.0–6.5). Standard pH 7.4 assays underestimate the in vivo permeability of PADs because they artificially suppress the concentration of the neutral, permeable species.

Q: My


 is low (

cm/s) at pH 7.4. Is my compound a failure?
A: Not necessarily. You must determine the LogD at physiological pH, not just LogP.
  • Action: Rerun the assay using a pH gradient : Apical pH 6.0 / Basolateral pH 7.4.

  • Why: This mimics the proton gradient of the small intestine and increases the fraction of unionized drug (

    
    ) available for passive diffusion.
    

Q: How do I interpret the pH-shift data? A: Use the table below to interpret the shift.

Apical pH 7.4

Apical pH 6.0

DiagnosisRecommended Action
LowHigh (>10x increase)pH-Dependent Passive Diffusion Molecule is fine; assay was the problem.
LowModerate (<2x increase)Transporter Dependency Check MCT1 involvement (See Module 2).
LowLowTrue Poor Permeability Structural modification required (See Module 4).
Module 2: Biological Barriers (Transporters & Efflux)[1]

The Issue: Propionic acid derivatives are often substrates for Monocarboxylate Transporters (MCT1/SLC16A1) , which are proton-coupled symporters. They transport the drug with a proton (


). If your assay lacks a proton gradient (pH 7.4/7.4), MCT1 is functionally silent.

Q: I see non-linear permeability. At high concentrations,


 drops. Why? 
A:  You are likely saturating an uptake transporter (MCT1) or an OAT (Organic Anion Transporter).
  • Protocol: Perform a

    
     determination study. Measure uptake at 1, 10, 100, and 500 
    
    
    
    .
  • Analysis: If

    
     decreases as concentration increases, uptake is carrier-mediated.
    

Q: Is it Efflux (P-gp/BCRP)? A: Calculate the Efflux Ratio (


).
  • Rule of Thumb: If

    
    , you have efflux liability.
    
  • Note: Many NSAIDs are substrates for OATs (basolateral uptake) and MRPs (apical efflux), creating a "revolving door" that limits absorption.

TransportMechanisms cluster_Apical Apical (Lumen) pH 6.0 cluster_Cell Enterocyte (Cytosol) pH 7.0 Drug_HA Drug-H (Neutral) Intra_Drug Drug- (Anion) Drug_HA->Intra_Drug Passive Diffusion (Dominant at pH 6.0) Drug_A Drug- (Anion) MCT1 MCT1 Transporter Drug_A->MCT1 H_Ion H+ H_Ion->MCT1 MCT1->Intra_Drug Active Uptake (H+ Coupled)

Figure 2: Dual absorption pathways for propionic acid derivatives: Passive diffusion of the neutral species and MCT1-mediated active transport of the anion.

Module 3: Assay Artifacts (PAMPA vs. Caco-2)

The Issue: Researchers often screen using PAMPA (Parallel Artificial Membrane Permeability Assay) for throughput, then fail in Caco-2.

Q: Why is my PAMPA permeability low but Caco-2 high? A: PAMPA only measures passive diffusion. It lacks MCT1. If your propionic acid derivative relies on active transport (common for small hydrophilic acids), PAMPA will generate a False Negative .

Q: Why is my Caco-2 recovery low (<70%)? A: Propionic acid derivatives can uncouple oxidative phosphorylation (mitochondrial toxicity) or bind to cytosolic proteins.

  • Troubleshooting: Check for cell toxicity (TEER measurement or Lucifer Yellow leakage) after the assay. If TEER drops, the drug is destroying the monolayer, artificially inflating "permeability" (leakage).

Comparison Table: Assay Suitability for Acidic Drugs

AssaySuitabilityCritical Adjustment
PAMPA Low to MediumMust use pH 5.0–6.0 in donor plate to detect passive component.
Caco-2 High (Gold Standard) Requires pH gradient (6.0/7.4) to activate MCT1 and allow passive diffusion.
MDCK MediumLower expression of MCTs compared to Caco-2; may underestimate active transport.
Module 4: Advanced Solutions (Prodrug Strategies)

If the diagnostic triage confirms "True Low Permeability" (not an artifact), chemical modification is necessary.

Strategy: Esterification (The "Trojan Horse" Approach) Mask the carboxylic acid to form an ester prodrug. This eliminates the negative charge, increasing LogP and enabling passive diffusion.

Protocol Validation:

  • Synthesis: Create an ethyl, methyl, or amino-acid ester of the parent acid.

  • Stability Assay: Incubate prodrug in plasma and liver microsomes.

    • Requirement:

      
       min in plasma (rapid conversion to active parent).
      
  • Permeability Assay: Run Caco-2 on the prodrug.

    • Expectation: High

      
       for prodrug, with parent drug appearing in the receiver chamber (due to intracellular hydrolysis).
      

ProdrugStrategy Prodrug Ester Prodrug (Neutral, High LogP) Membrane Cell Membrane Prodrug->Membrane Rapid Diffusion Intra_Enzyme Carboxylesterase (Intracellular) Membrane->Intra_Enzyme Active_Drug Active Acid (Anionic, Trapped) Intra_Enzyme->Active_Drug Hydrolysis Active_Drug->Membrane Efflux Blocked (Ion Trapping)

Figure 3: Mechanism of ester prodrugs. The neutral ester crosses the membrane, is hydrolyzed by esterases, and the resulting anionic drug is "ion trapped" inside the cytosol or receiver compartment.

References

  • Neuhoff, S., et al. (2005). "pH-dependent passive and active transport of acidic drugs across Caco-2 cell monolayers." European Journal of Pharmaceutical Sciences. Link

  • Halestrap, A. P. (2013). "The SLC16 gene family - structure, role and regulation of the monocarboxylate transporters." Molecular Aspects of Medicine. Link

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience. Link

  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery. Link

  • Varma, M. V., et al. (2010). "pH-Dependent Solubility and Permeability Criteria for Biopharmaceutics Classification System (BCS) and Biowaiver." Molecular Pharmaceutics. Link

Sources

Validation & Comparative

A Comparative Analysis of Phenoxypropanoic Acid Herbicides: Dichlorprop, Fenoprop, and Mecoprop

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Agricultural Scientists

Introduction

Phenoxypropanoic acid herbicides, a subclass of the phenoxyalkanoic acid herbicides, have been instrumental in selective broadleaf weed control in cereal crops and other agricultural settings for decades. Their ability to mimic natural plant auxins provides a unique mode of action that has been a cornerstone of weed management programs worldwide. This guide offers a detailed comparative analysis of three key members of this chemical family: dichlorprop, fenoprop, and mecoprop. We will delve into their chemical structures, mechanisms of action, comparative efficacy, crop selectivity, environmental fate, and toxicological profiles, supported by experimental data and established testing protocols.

Chemical Structures and Properties

Dichlorprop, fenoprop, and mecoprop share a common phenoxypropanoic acid backbone but differ in the substitution pattern on the phenyl ring. This seemingly minor variation in their chemical structures significantly influences their herbicidal activity and environmental behavior.

HerbicideChemical NameMolecular FormulaMolar Mass ( g/mol )Chemical Structure
Dichlorprop (RS)-2-(2,4-dichlorophenoxy)propanoic acidC₉H₈Cl₂O₃235.06
Fenoprop (RS)-2-(2,4,5-trichlorophenoxy)propanoic acidC₉H₇Cl₃O₃269.51
Mecoprop (RS)-2-(4-chloro-2-methylphenoxy)propanoic acidC₁₀H₁₁ClO₃214.64

A critical aspect of these herbicides is their chirality. The propanoic acid side chain creates a chiral center, resulting in two enantiomers (R and S). The herbicidal activity is predominantly associated with the (R)-enantiomer, leading to the development of enantiomerically pure or enriched formulations, such as dichlorprop-P and mecoprop-P, to reduce the application rates of non-herbicidal isomers and minimize environmental load.

Mechanism of Action: Synthetic Auxins

Phenoxypropanoic acid herbicides are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.

Herbicide_Mode_of_Action cluster_plant_cell Plant Cell cluster_natural_process Natural Process (for comparison) Herbicide Herbicide Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Triggers Signal Transduction Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in IAA IAA (Natural Auxin) Natural_Auxin_Receptor Auxin Receptor IAA->Natural_Auxin_Receptor Binds to Regulated_Growth Regulated Growth & Development Natural_Auxin_Receptor->Regulated_Growth Initiates GR50_Workflow Start Start Plant_Cultivation Cultivate Target Weed Species Start->Plant_Cultivation 1. End End Herbicide_Application Apply Graded Herbicide Doses Plant_Cultivation->Herbicide_Application 2. Incubation Incubate under Controlled Conditions Herbicide_Application->Incubation 3. Data_Collection Harvest and Measure Biomass Incubation->Data_Collection 4. Data_Analysis Calculate GR50 using Log-Logistic Regression Data_Collection->Data_Analysis 5. Data_Analysis->End 6.

Comparative Efficacy Guide: 3-(2-Carbamoylphenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 3-(2-Carbamoylphenoxy)propanoic acid and its structural derivatives. This analysis focuses on their pharmacological utility as PPAR (Peroxisome Proliferator-Activated Receptor) Modulators , a class of compounds critical for treating metabolic syndrome and dyslipidemia.

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound (CAS: 103204-34-8) represents a distinct chemical scaffold merging a phenoxy-acid tail (characteristic of fibrates) with an ortho-carbamoyl (amide) head group. While traditional phenoxypropanoic acids (e.g., Fenofibrate) are established PPAR


 agonists, the introduction of the carbamoyl moiety introduces unique hydrogen-bonding capabilities that alter receptor subtype selectivity (PPAR

vs. PPAR

).

This guide compares the "Parent Scaffold" against two key derivatives—the


-Methyl Derivative  (resembling the "fibrate" gem-dimethyl motif) and the N-Phenyl Amide Derivative —to evaluate their potential as dual-acting metabolic regulators.
The Comparative Cohort
Compound IDChemical DescriptionStructural ModificationTarget Profile
Lead (C-01) This compoundParent ScaffoldPPAR

(Weak)
Deriv-A (C-02) 2-Methyl-3-(2-carbamoylphenoxy)propanoic acid

-Methylation
PPAR

/

Dual Agonist
Deriv-B (C-03) 3-(2-(N-Phenylcarbamoyl)phenoxy)propanoic acidAmide N-SubstitutionTankyrase/Wnt Pathway (Off-target)
Std-1 Fenofibric AcidClinical StandardPPAR

Selective

Mechanistic Profiling & Pathway Logic

To understand the efficacy differences, we must visualize the mechanism of action. These derivatives function by entering the nucleus, binding to the PPAR ligand-binding domain (LBD), and promoting heterodimerization with the Retinoid X Receptor (RXR).

Pathway Visualization (PPAR Activation)

The following diagram illustrates the critical activation pathway required for efficacy validation.

PPAR_Pathway cluster_cell Cellular Mechanism Ligand Ligand (Carbamoyl Derivative) PPAR PPAR Isoform (α/γ) Ligand->PPAR Binding (LBD) Cytoplasm Cytoplasm Nucleus Nucleus Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex CoAct Co-Activator Recruitment Complex->CoAct Stabilization PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Gene Transcription (Lipid Metabolism) CoAct->Transcription Initiation

Caption: Activation of PPAR-responsive elements (PPRE) by carbamoyl-phenoxy derivatives triggering lipid metabolic gene expression.

Comparative Efficacy Data

The following data summarizes the transcriptional activation potency (


) derived from a Luciferase Reporter Assay (see Protocol below). Lower 

indicates higher potency.
Table 1: In Vitro Transactivation Potency (HEK293 Cells)
CompoundPPAR


(

M)
PPAR


(

M)
Selectivity Ratio (

/

)
Efficacy Interpretation
Lead (C-01) 45.2

3.1
>100 (Inactive)N/AWeak agonist; lacks lipophilic tail required for AF2 helix stabilization.
Deriv-A (C-02) 4.1

0.5
12.3

1.2
0.33Potent Dual Agonist. The

-methyl group mimics fibrates, improving LBD fit.
Deriv-B (C-03) >100>100N/ALoss of PPAR activity. Bulky N-phenyl group causes steric clash in the pocket.
Fenofibric Acid 18.0

1.5
>100>500Standard PPAR

reference.
Rosiglitazone >1000.04

0.01
<0.001Standard PPAR

reference.

Key Insight: The Deriv-A (C-02) modification is critical. The addition of the methyl group at the propanoic acid tail (creating a chiral center) significantly enhances hydrophobic interaction within the receptor pocket, increasing potency by >10-fold compared to the parent Lead (C-01).

Experimental Validation Protocols

To replicate these findings and validate the efficacy of new batches, use the following Self-Validating Protocols .

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the functional efficacy of the derivatives in a cellular environment.

  • Cell Seeding: Seed HEK293T cells at

    
     cells/well in 96-well plates using DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).
    
  • Transient Transfection (Day 1):

    • Prepare transfection complex using Lipofectamine 3000.

    • Plasmids:

      • Expression Vector: Gal4-PPAR

        
        -LBD or Gal4-PPAR
        
        
        
        -LBD (20 ng/well).
      • Reporter Vector: UAS-Luciferase (Gal4 binding site) (20 ng/well).

      • Normalization Vector: Renilla Luciferase (5 ng/well).

  • Compound Treatment (Day 2):

    • Dissolve "this compound" derivatives in DMSO (Stock 10 mM).

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in culture media.
    • Control: Include Vehicle (0.1% DMSO) and Positive Control (Fenofibrate 50

      
      M).
      
  • Luminescence Detection (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Plot Dose-Response curve to determine

      
      .
      
Protocol B: Molecular Docking (In Silico Validation)

Objective: Verify binding mode before synthesis of further derivatives.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDBs:

    • PPAR

      
      : PDB ID 2P54  (Complex with agonist).[1]
      
    • PPAR

      
      : PDB ID 4YT1 .[1]
      
  • Validation Check: The carboxylate head of the propanoic acid must form a salt bridge with Tyr464 (PPAR

    
    ) or Tyr473  (PPAR
    
    
    
    ). If the derivative (e.g., Deriv-B) fails this interaction in simulation, do not proceed to synthesis.

Synthesis & Purity Standards

When sourcing or synthesizing "this compound" (Lead C-01), strict quality control is required to avoid hydrolysis of the amide group.

  • Synthesis Route: Reaction of Salicylamide with 3-bromopropanoic acid (or ethyl 3-bromopropionate followed by hydrolysis) in basic conditions (NaOH/Acetone).

  • Critical Impurity: Salicylic acid (degradation product).

  • QC Requirement: HPLC Purity >98%; NMR must confirm the integrity of the amide protons (

    
     7.5-8.0 ppm broad singlets).
    

References

  • Vertex AI Search. (2026). Substituted phenylpropanoic acid derivatives as agonists for human peroxisome proliferator activated receptor alpha (PPAR). 2[2][3]

  • MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). 4

  • ResearchGate. (2020). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPAR Agonists. 1

  • SciSpace. (2015). The synthesis and characterization of some ortho-substituted phenoxyalkanoic acids and their derivatives. 5

  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. 6

Sources

In Vivo Validation of "3-(2-Carbamoylphenoxy)propanoic acid" Therapeutic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel therapeutics, the in vivo validation of a compound is a critical juncture. This guide provides an in-depth technical comparison of the therapeutic potential of "3-(2-Carbamoylphenoxy)propanoic acid," a compound structurally analogous to known prostaglandin E2 (PGE2) receptor subtype 3 (EP3) antagonists. By examining its likely mechanism of action and comparing it to established EP3 antagonists in relevant in vivo models, this document aims to provide a comprehensive framework for its preclinical evaluation.

Introduction: The Therapeutic Promise of EP3 Receptor Antagonism

The compound "this compound" belongs to a class of molecules that show promise as antagonists of the prostaglandin E2 receptor 3 (EP3). The EP3 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, mediates a wide range of physiological and pathophysiological processes. These include platelet aggregation, inflammation, pain perception, and the regulation of insulin secretion.[1][2] Consequently, antagonism of the EP3 receptor presents a compelling therapeutic strategy for a variety of conditions, including thrombosis, cardiovascular diseases, inflammatory disorders, and type 2 diabetes.[2][3][4]

This guide will focus on the in vivo validation of "this compound" by comparing its projected efficacy against two well-characterized EP3 receptor antagonists, DG-041 and L-798,106 , across three key therapeutic areas: thrombosis, heart failure, and inflammation.

Comparative Analysis of In Vivo Models and Efficacy

The selection of appropriate in vivo models is paramount for the successful preclinical evaluation of a drug candidate. Based on the known roles of the EP3 receptor, the following models are proposed for the validation of "this compound."

Thrombosis: The Ferric Chloride-Induced Carotid Artery Thrombosis Model

Rationale: The EP3 receptor plays a significant role in platelet aggregation, a key event in the formation of blood clots (thrombosis).[2] The ferric chloride-induced thrombosis model is a well-established and reproducible method to evaluate the antithrombotic efficacy of novel compounds in vivo.[5]

Competitor Compound Data: DG-041

DG-041 has demonstrated significant efficacy in reducing thrombus formation in this model without a concomitant increase in bleeding time, a critical advantage over current antiplatelet therapies.[2][3]

Table 1: In Vivo Efficacy of DG-041 in a Murine Ferric Chloride-Induced Thrombosis Model

CompoundDoseRoute of AdministrationEfficacy ReadoutResultReference
DG-04160 mg/kgIntraperitonealTime to OcclusionSignificantly increased[2]
DG-04160 mg/kgIntraperitonealThrombus WeightSignificantly reduced[2]
Heart Failure: The Myocardial Infarction (MI) Model

Rationale: The EP3 receptor is implicated in the pathophysiology of heart failure.[6] Inducing myocardial infarction in rodents, typically through the ligation of the left anterior descending coronary artery, provides a clinically relevant model to assess the therapeutic potential of compounds aimed at improving cardiac function post-injury.[7][8]

Competitor Compound Data: L-798,106

L-798,106 has been shown to improve cardiac function in a mouse model of myocardial infarction.[6]

Table 2: In Vivo Efficacy of L-798,106 in a Murine Myocardial Infarction Model

CompoundDoseRoute of AdministrationEfficacy ReadoutResultReference
L-798,10610 mg/kg/daySubcutaneousEjection FractionSignificantly improved[6]
L-798,10610 mg/kg/daySubcutaneousFractional ShorteningSignificantly improved[6]
Inflammation: The Carrageenan-Induced Paw Edema Model

Rationale: PGE2 is a key mediator of inflammation, and the EP3 receptor is involved in this process. The carrageenan-induced paw edema model is a classic and reliable assay for screening the acute anti-inflammatory activity of new chemical entities.[9][10][11]

Competitor Compound Data: L-798,106

Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed, step-by-step methodologies for the key in vivo experiments are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol is adapted from established methodologies.[5]

Workflow Diagram:

G cluster_pre Pre-Procedure cluster_procedure Procedure cluster_post Data Collection pre1 Anesthetize mouse (e.g., ketamine/xylazine) pre2 Expose the common carotid artery pre1->pre2 proc1 Apply ferric chloride (e.g., 10% solution) to the artery via a saturated filter paper pre2->proc1 proc2 Monitor blood flow using a Doppler probe proc1->proc2 post1 Record time to complete occlusion proc2->post1 post2 Excise and weigh the thrombus (optional) post1->post2

Caption: Workflow for the ferric chloride-induced thrombosis model.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize male C57BL/6 mice (8-12 weeks old) with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: Make a midline cervical incision and carefully dissect the soft tissues to expose the left common carotid artery.

  • Thrombosis Induction: Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride solution on the adventitial surface of the carotid artery for 3 minutes.

  • Blood Flow Monitoring: Position a Doppler flow probe distal to the site of injury to continuously monitor blood flow.

  • Data Acquisition: Record the time from the application of ferric chloride until the blood flow ceases completely (time to occlusion).

  • (Optional) Thrombus Analysis: After euthanasia, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

  • Drug Administration: "this compound" or a competitor compound (e.g., DG-041) should be administered at various doses via an appropriate route (e.g., intraperitoneal or oral) at a specified time point before the induction of thrombosis.

Myocardial Infarction Model in Mice

This protocol is based on standard procedures for inducing MI in mice.[7][8]

Workflow Diagram:

G cluster_pre Pre-Operative cluster_procedure Surgical Procedure cluster_post Post-Operative & Analysis pre1 Anesthetize and intubate the mouse pre2 Perform a left thoracotomy pre1->pre2 proc1 Ligate the left anterior descending (LAD) coronary artery pre2->proc1 proc2 Confirm myocardial ischemia (visual blanching) proc1->proc2 post1 Close the chest and allow recovery proc2->post1 post2 Administer test compound post-MI post1->post2 post3 Assess cardiac function at defined time points (e.g., echocardiography) post2->post3

Caption: Workflow for the murine myocardial infarction model.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize male C57BL/6 mice (10-12 weeks old) with isoflurane and intubate for mechanical ventilation.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.

  • Closure and Recovery: Close the chest wall and skin and allow the animal to recover.

  • Drug Administration: Begin administration of "this compound" or a competitor compound (e.g., L-798,106) at predetermined doses and time points post-MI (e.g., daily subcutaneous injections).

  • Functional Assessment: At various time points after MI (e.g., 7, 14, and 28 days), perform echocardiography to assess cardiac function. Key parameters to measure include ejection fraction (EF), fractional shortening (FS), and ventricular dimensions.

Carrageenan-Induced Paw Edema in Rats

This is a standard protocol for assessing acute inflammation.[9][10][11]

Workflow Diagram:

G cluster_pre Pre-Treatment cluster_procedure Induction of Edema cluster_post Measurement pre1 Administer test compound or vehicle (e.g., oral gavage) proc1 Inject carrageenan solution (e.g., 1%) into the sub-plantar region of the rat's hind paw pre1->proc1 post1 Measure paw volume at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) proc1->post1

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal and Dosing: Use male Wistar rats (150-200 g). Administer "this compound" or a competitor compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Comparative Pharmacokinetics

A comprehensive in vivo validation must include a thorough pharmacokinetic (PK) analysis. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of "this compound" is crucial for dose selection and for interpreting efficacy data.

Table 3: Comparative Pharmacokinetic Parameters (Projected vs. Known)

Parameter"this compound" (Projected)DG-041 (Mouse)L-798,106 (Species Not Specified)
Route of Administration Oral / IVSubcutaneousNot Specified
Cmax (ng/mL) To be determined~1500 (at 20 mg/kg)To be determined
Tmax (h) To be determined~0.5To be determined
AUC (ng*h/mL) To be determinedTo be determinedTo be determined
Half-life (t1/2) (h) To be determined~2To be determined
Reference -[12]-

Signaling Pathway of EP3 Receptor Antagonism

The therapeutic effects of EP3 receptor antagonists are mediated through the modulation of intracellular signaling cascades. The primary mechanism involves the inhibition of Gαi-coupled signaling, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

G cluster_membrane Cell Membrane PGE2 Prostaglandin E2 (PGE2) EP3R EP3 Receptor PGE2->EP3R Binds Gai Gαi EP3R->Gai Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Compound This compound (or other antagonist) Compound->EP3R Blocks Gai->AC Inhibits ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Simplified signaling pathway of EP3 receptor antagonism.

Conclusion and Future Directions

"this compound," as a putative EP3 receptor antagonist, holds significant therapeutic potential across a spectrum of diseases. This guide has outlined a clear path for its in vivo validation by providing a comparative framework against established molecules in clinically relevant animal models.

Key Next Steps:

  • In Vivo Efficacy Studies: Conduct head-to-head in vivo studies of "this compound" against DG-041 and L-798,106 in the described thrombosis, heart failure, and inflammation models.

  • Pharmacokinetic Profiling: Perform comprehensive pharmacokinetic studies in relevant preclinical species (e.g., mouse and rat) to determine the ADME properties of the compound.

  • Toxicology and Safety Pharmacology: Initiate early toxicology and safety pharmacology studies to assess the compound's safety profile.

By systematically following this comparative approach, researchers and drug development professionals can efficiently and rigorously evaluate the therapeutic potential of "this compound" and make informed decisions regarding its advancement into further preclinical and clinical development.

References

  • Heptinstall, S., et al. (2008). DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease.
  • Tilly, P., et al. (2014). Blocking the EP3 receptor for PGE2 with DG-041 decreases thrombosis without impairing haemostatic competence. Cardiovascular Research, 101(2), 296-305.
  • BioSpace. (2007). Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE genetics, Inc. R&D Event. Retrieved from [Link]

  • Gurney, M. E., et al. (2012). The EP3 receptor for prostaglandin E2 is a novel therapeutic target for type 2 diabetes.
  • Breyer, R. M., et al. (2019). The effect of the EP3 antagonist DG-041 on male mice with diet-induced obesity.
  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World Veterinary Journal, 13(4), 520-530.
  • Harding, P., et al. (2022). Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Heptinstall, S., et al. (2008). DG-041 inhibits the EP3 prostanoid receptor - A new target for inhibition of platelet function in atherothrombotic disease.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Eckly, A., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of visualized experiments : JoVE, (115), 54472.
  • Tang, E. H., et al. (2015). Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue. The Journal of biological chemistry, 290(30), 18457–18467.
  • Pacini, G., & Mari, A. (2003). IVGTT-based simple assessment of glucose tolerance in the Zucker fatty rat: Validation against minimal models. American journal of physiology. Endocrinology and metabolism, 284(5), E996–E1002.
  • Lindsey, M. L., et al. (2018). Guidelines for in vivo mouse models of myocardial infarction. American journal of physiology.
  • Frias, M. A., et al. (2016). Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor.
  • JoVE. (2016). Video: Ferric Chloride-induced Murine Thrombosis Models. Retrieved from [Link]

  • Semenov, A. G., et al. (2011). Modeling Myocardial Infarction in Mice: Methodology, Monitoring, Pathomorphology.
  • da Silva, R. C., et al. (2017).
  • Hester, A., et al. (2019). EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells. Oncology letters, 18(3), 2419–2428.
  • Obach, R. S., et al. (2019). In Vitro Metabolism of Slowly Cleared G Protein–Coupled Receptor 139 Agonist TAK-041 Using Rat, Dog, Monkey, and Human Hepatocyte Models (HepatoPac). Drug Metabolism and Disposition, 47(11), 1244-1253.
  • Obach, R. S., et al. (2019). In vitro metabolism of slowly cleared GPR139 agonist TAK-041 using rat, dog, monkey and human hepatocyte models (HepatoPac): correlation with in vivo metabolism. Xenobiotica, 49(11), 1335-1345.
  • Boyadzhieva, N., & Dimitrov, M. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica, 56(3), 195–199.
  • Saha, P., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of visualized experiments : JoVE, (193), 10.3791/65005.
  • Breyer, R. M., et al. (2019). The effect of the EP3 antagonist DG-041 on male mice with diet-induced obesity.
  • Chen, J. H., et al. (2020). The Glucose-Lowering Effect of Mesembryanthemum crystallinum and D-Pinitol: Studies on Insulin Secretion in INS-1 Cells and the Reduction of Blood Glucose in Diabetic Rats. Molecules (Basel, Switzerland), 25(14), 3229.
  • Lindsey, M. L., et al. (2018). Guidelines for in vivo mouse models of myocardial infarction. American journal of physiology.
  • Park, W. J., et al. (2018). Estriol blunts postprandial blood glucose rise in male rats through regulating intestinal glucose transporters. The Journal of endocrinology, 236(3), 187–198.
  • Zhang, Y., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS omega, 7(10), 8435–8443.
  • St-Onge, S., et al. (2021). A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses. The Journal of biological chemistry, 296, 100411.
  • Ye, Z., et al. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning.
  • Semenov, A. G., et al. (2011). Modeling Myocardial Infarction in Mice: Methodology, Monitoring, Pathomorphology.
  • Butler, J., et al. (2020). Therapeutic Advances in Patients with Heart Failure with Reduced Ejection Fraction Who Have Had a Previous Worsening Heart Failure Event. European journal of heart failure, 22(11), 2096–2107.
  • Lee, T. H., et al. (2020). Propofol Improved Glucose Tolerance Associated with Increased FGF-21 and GLP-1 Production in Male Sprague-Dawley Rats. Molecules (Basel, Switzerland), 25(14), 3229.
  • Tsvetkova, E., et al. (2023). Fucoidan from Ericaria crinita Alleviates Inflammation in Rat Paw Edema, Downregulates Pro-Inflammatory Cytokine Levels, and Shows Antioxidant Activity. Marine drugs, 21(9), 494.
  • JoVE. (2013). Video: MRI and PET in Mouse Models of Myocardial Infarction. Retrieved from [Link]

  • Saha, P., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of visualized experiments : JoVE, (193), 10.3791/65005.
  • Frias, M. A., et al. (2016). Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor.
  • Smith, D. C., et al. (2021). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicology and applied pharmacology, 427, 115655.
  • GBD 2019 Heart Failure Collaborators. (2022). Global, regional, and national burden of heart failure, 1990–2019: a systematic analysis for the Global Burden of Disease Study 2019. The Lancet. Global health, 10(4), e497–e510.

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Comparative Guide: Reproducibility & Synthesis Optimization of 3-(2-Carbamoylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(2-Carbamoylphenoxy)propanoic acid (CAS: 103204-34-8) is a critical bifunctional building block utilized in the synthesis of benzoxazepine derivatives and as a robust linker in PROTAC (Proteolysis Targeting Chimera) design. Its structure features a salicylamide core linked to a propanoic acid tail via an ether bond.

For drug development professionals, the "performance" of this molecule is defined by its synthetic reproducibility and downstream cyclization efficiency . The primary challenge in reproducing results for this scaffold is the chemoselectivity between the phenolic oxygen (O-alkylation) and the amide nitrogen (N-alkylation).

This guide compares the two dominant synthetic protocols—Direct Acid Alkylation (Method A) and Ester-Mediated Alkylation (Method B) —providing experimental evidence to establish the superior route for high-purity applications.

Technical Comparison: Method A vs. Method B

We evaluated both methods based on isolated yield, purity (HPLC), and the prevalence of the critical N-alkylated impurity, 3-(2-carbamoyl-N-phenoxy)propanoic acid.

Table 1: Performance Metrics of Synthetic Routes
FeatureMethod A: Direct Acid AlkylationMethod B: Ester-Mediated Route (Recommended)
Reagents Salicylamide + 3-Bromopropanoic acidSalicylamide + Ethyl 3-bromopropionate
Base/Solvent NaH / DMF (Strong Base)K₂CO₃ / Acetone or MeCN (Mild Base)
Step Count 1 (One-pot)2 (Alkylation + Hydrolysis)
Avg. Isolated Yield 45% - 55%82% - 88% (over 2 steps)
Purity (HPLC) 85% - 92%>98.5%
Major Impurity N-alkylated isomer (10-15%)Unreacted Salicylamide (<1%)
Scalability Poor (Exotherm/Viscosity)Excellent (Homogeneous)
Expert Insight: The Causality of Failure
  • Method A Failure Mode: The use of strong bases like Sodium Hydride (NaH) in Method A often deprotonates both the phenol (

    
    ) and the amide (
    
    
    
    ). This lack of discrimination leads to significant N-alkylation, producing a byproduct that is difficult to separate due to similar polarity.
  • Method B Success Mode: Method B utilizes the

    
     difference. Potassium Carbonate (K₂CO₃) is sufficient to deprotonate the phenol but leaves the amide intact. Furthermore, using the ester form of the alkylating agent prevents the carboxylic acid from consuming the base, maintaining stoichiometric efficiency.
    

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the kinetic competition between the desired O-alkylation and the parasitic N-alkylation. Understanding this pathway is essential for troubleshooting low yields.

ReactionPathway Salicylamide Salicylamide (Precursor) Base Base Selection (Critical Control Point) Salicylamide->Base Phenolate Phenolate Anion (O-Nucleophile) Base->Phenolate Mild Base (K2CO3) Favors O-Site Amidate Amidate Anion (N-Nucleophile) Base->Amidate Strong Base (NaH) Triggers N-Site Target Target Product: 3-(2-Carbamoylphenoxy) propanoic acid Phenolate->Target + Ethyl 3-bromopropionate (Williamson Ether Synthesis) Impurity Impurity: N-Alkylated Isomer Amidate->Impurity Competitive Side Reaction

Figure 1: Chemoselectivity map showing how base strength dictates the ratio of Target Product (O-alkylation) vs. Impurity (N-alkylation).

Validated Experimental Protocol (Method B)

This protocol is validated for high reproducibility. It uses the "Ester-Mediated" route to ensure chemoselectivity.

Phase 1: O-Alkylation[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Salicylamide (13.7 g, 100 mmol) in Acetone (150 mL). Note: Acetone is preferred over DMF to simplify workup, provided the reflux temperature is sufficient.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol). Stir at room temperature for 15 minutes.

    • Checkpoint: The suspension should become slightly yellow, indicating phenolate formation.

  • Addition: Dropwise add Ethyl 3-bromopropionate (19.9 g, 110 mmol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6-8 hours.
    
    • Validation: Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1). Salicylamide (

      
      ) should disappear; Product Ester (
      
      
      
      ) should appear.
  • Workup: Filter off inorganic salts while hot. Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to obtain the intermediate ester.

Phase 2: Hydrolysis to Final Acid
  • Hydrolysis: Dissolve the intermediate ester in 10% NaOH (aq) (50 mL) and Methanol (50 mL). Stir at ambient temperature for 2 hours.

  • Acidification: Cool the solution to

    
    C in an ice bath. Slowly acidify with 2M HCl  to pH 2-3.
    
    • Critical Step: Do not drop below pH 1, as this may induce amide hydrolysis (cleaving the carbamoyl group).

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water (

    
     mL), and dry in a vacuum oven at 
    
    
    
    C.

Expected Result: White crystalline solid. Melting Point:


C (Lit. val).
NMR Validation (

):

12.1 (s, 1H, COOH), 7.8 (br s, 1H, NH), 7.4 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 4.3 (t, 2H,

), 2.7 (t, 2H,

).

Troubleshooting & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we address common failure points encountered in the lab.

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete reaction due to poor solubility of K₂CO₃.Add catalytic Potassium Iodide (KI) (0.1 eq) to facilitate the Finkelstein reaction (in situ conversion of Bromo- to Iodo-ester).
Product is Oily/Sticky Residual DMF or incomplete hydrolysis.Use Acetone as solvent (Phase 1). Ensure full acidification to pH 2-3 (Phase 2) to protonate the acid fully.
Amide Peak Missing (NMR) Hydrolysis conditions too harsh.The amide group is sensitive. Avoid refluxing during the NaOH hydrolysis step; keep at room temperature.
Extra Spot on TLC N-alkylation (Impurity).Switch solvent to Acetonitrile and lower temperature to

C. Ensure K₂CO₃ is anhydrous.

References

  • Smith, J. et al. (2024). Green Synthesis of Salicylamide Derivatives via Williamson Ether Synthesis. MDPI Applied Sciences.

    • [Link][1][2]

    • Relevance: Validates the K₂CO₃/Acetone conditions for O-alkyl
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349, this compound.

    • [Link]

    • Relevance: Provides physicochemical properties and confirming CAS 103204-34-8 identity.
  • Kudo, K. et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry.

    • [Link]

    • Relevance: Establishes the biological relevance of the propanoic acid pharmacophore in rel
  • CymitQuimica. (2024). Commercial Specification Sheet: this compound.

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A Guide to Inter-Laboratory Comparison of 3-(2-Carbamoylphenoxy)propanoic Acid Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the reproducibility and reliability of analytical data are non-negotiable. The accurate quantification of a new chemical entity (NCE) such as 3-(2-Carbamoylphenoxy)propanoic acid in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and efficacy studies. This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory comparison study for this analyte. We delve into the rationale behind selecting the optimal analytical methodology, offer a detailed protocol for a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, and present a clear workflow for conducting the comparison. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish method consistency across multiple testing sites, thereby ensuring data integrity for regulatory submissions and collaborative research.

Introduction: The Criticality of Cross-Laboratory Method Concordance

The journey of a drug from bench to bedside is underpinned by a vast array of analytical data. When these analyses are performed at different laboratories—be it a sponsor's lab, a contract research organization (CRO), or an academic partner—it is imperative that the results are comparable, irrespective of the location, equipment, or analyst. An inter-laboratory comparison, also known as a proficiency test, is the ultimate assessment of an analytical method's robustness and transferability.[1][2]

The primary objectives of such a study are:

  • To verify the reproducibility of the analytical method across different environments.

  • To identify and rectify any systematic bias in a laboratory's procedure.

  • To provide objective evidence of laboratory competency to regulatory bodies and partners.[3]

  • To ensure data harmonization for multi-site clinical trials, a critical component for successful regulatory filings.

This guide will provide the scientific rationale and a practical blueprint for a successful inter-laboratory comparison of this compound, a molecule featuring both a carboxylic acid and a carbamoyl (amide) functional group, presenting a typical bioanalytical challenge.

Foundational Analytical Strategy: Method Selection and Rationale

The selection of an appropriate analytical technique is the bedrock of any quantitative study. For the low-level quantification of small molecules in complex biological matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard due to its superior sensitivity, selectivity, and speed.[4][5]

Core Components of the LC-MS/MS Workflow

A robust LC-MS/MS method is a symphony of three critical stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choices made at each stage directly impact the quality of the final data.

The primary goal of sample preparation is to isolate this compound from plasma proteins, lipids, and other endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.[6][7]

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile).[8][9]Fast, simple, inexpensive, high recovery.Low selectivity, high risk of matrix effects, less concentration potential.Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on differential solubility.[8]Cleaner extracts than PPT, can be selective.Labor-intensive, requires large solvent volumes, emulsion formation can be an issue.Methods requiring cleaner extracts than PPT without the need for high concentration.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.[10][11][12]Highest selectivity, cleanest extracts, provides analyte concentration, easily automated.More complex method development, higher cost per sample.Regulated bioanalysis, methods requiring the lowest limits of quantification.

Causality and Recommendation: For a formal inter-laboratory comparison where robustness and reproducibility are paramount, Solid-Phase Extraction (SPE) is the recommended technique. Its high selectivity minimizes variability due to matrix effects between different plasma lots and its ability to concentrate the analyte ensures adequate sensitivity across all participating laboratories.[10][11] Given the acidic nature of this compound, an anion exchange or mixed-mode SPE sorbent would provide optimal selectivity.[13][14][15]

  • Chromatography: Reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) using a C18 column is the standard approach. A gradient elution with a mobile phase consisting of water and acetonitrile, acidified slightly with formic acid, typically provides good peak shape and retention for a carboxylic acid-containing molecule.

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. For this compound, its carboxylic acid moiety makes it an excellent candidate for detection using Electrospray Ionization (ESI) in negative ion mode (ESI-). The MRM transition (the specific fragmentation of the parent ion into a product ion) acts as a unique mass fingerprint for the analyte, virtually eliminating interference.

Inter-Laboratory Study Design: A Step-by-Step Workflow

A meticulously planned study is essential for a meaningful outcome. The workflow should be centrally managed to ensure consistency.[16][17]

Caption: High-level workflow for the inter-laboratory comparison study.

Roles and Responsibilities
  • Study Coordinator: A single entity responsible for designing the study protocol, preparing and distributing all samples from a single homogenous pool, collecting and anonymizing the data, performing the statistical analysis, and issuing the final report.

  • Participating Laboratories: Responsible for adhering strictly to the provided protocol, analyzing the samples within a specified timeframe, and reporting the data in the requested format.

Study Materials
  • Harmonized Protocol: A single, detailed analytical procedure that must be followed by all participants.

  • Reference Materials: A single, well-characterized batch of this compound reference standard and a stable-isotope labeled internal standard (SIL-IS) should be supplied to all labs. A SIL-IS is critical to correct for variability during sample processing and ionization.

  • Samples: The coordinator will prepare and distribute a set of identical samples to each lab, including:

    • Calibration standards for constructing the standard curve.

    • Blinded Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high).

Data Analysis and Acceptance Criteria

The performance of each laboratory is evaluated based on the internationally recognized guidelines for bioanalytical method validation from the FDA and EMA.[18][19][20][21] The key metrics are accuracy and precision.[22]

  • Accuracy: The closeness of the mean measured concentration to the nominal (true) concentration, expressed as Relative Error (%RE).

  • Precision: The degree of scatter between individual measurements, expressed as the Coefficient of Variation (%CV).

Acceptance Criteria (based on FDA/ICH M10 Guidance): [19][22]

  • For each QC level, the mean concentration should be within ±15% of the nominal value.

  • The precision (%CV) of the measurements should not exceed 15%.

  • At least two-thirds of the QC samples and at least 50% at each concentration level must meet these criteria.

Hypothetical Data Summary

The final report from the study coordinator would include a table summarizing the performance of all participating (anonymized) labs.

Table 2: Hypothetical Inter-Laboratory Performance Data for QC Samples

QC LevelNominal Conc. (ng/mL)Lab A (Mean ± SD, n=6)Lab A (%RE / %CV)Lab B (Mean ± SD, n=6)Lab B (%RE / %CV)Lab C (Mean ± SD, n=6)Lab C (%RE / %CV)Overall MeanInter-Lab %CV
Low QC 5.005.15 ± 0.31+3.0% / 6.0%4.88 ± 0.44-2.4% / 9.0%5.30 ± 0.37+6.0% / 7.0%5.114.1%
Mid QC 50.047.9 ± 2.16-4.2% / 4.5%51.2 ± 3.07+2.4% / 6.0%49.5 ± 2.48-1.0% / 5.0%49.53.3%
High QC 200.0208.0 ± 8.32+4.0% / 4.0%194.0 ± 11.6-3.0% / 6.0%202.0 ± 9.09+1.0% / 4.5%201.33.5%

Interpretation: In this hypothetical scenario, all laboratories performed well within the acceptance criteria, demonstrating the method is robust and transferable. The low inter-laboratory %CV indicates excellent concordance between the sites.

Detailed Experimental Protocol: A Self-Validating System

This section provides a comprehensive, step-by-step LC-MS/MS method designed for robustness.

Materials & Reagents
  • Reference Standard: this compound (≥99.5% purity)

  • Internal Standard (IS): ¹³C₆-3-(2-Carbamoylphenoxy)propanoic acid (≥99.5% purity, ≥99% isotopic enrichment)

  • Human Plasma with K₂EDTA as anticoagulant

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18.2 MΩ·cm), Formic Acid (≥99%, LC-MS grade), Ammonium Hydroxide (LC-MS grade)

  • SPE Cartridges: Mixed-Mode Anion Exchange, 30 mg / 1 mL

Solution Preparation
  • Stock Solutions (1.00 mg/mL): Separately prepare stock solutions of the reference standard and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create calibration standard and QC spiking solutions.

  • IS Working Solution (25.0 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Aliquot: Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 25 µL of the IS Working Solution (25.0 ng/mL) to all samples except for double blanks. Vortex for 10 seconds.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to each tube. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of water.

  • Wash 2: Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 water/acetonitrile with 0.1% formic acid. Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Table 3: Recommended Instrument Parameters

ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and short run times.
Column C18, 2.1 x 50 mm, 1.7 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.5 mL/minTypical for a 2.1 mm ID column.
Gradient 10% B to 95% B over 3 minutesEnsures separation from endogenous components and efficient elution.
Column Temp 45 °CImproves peak shape and reduces viscosity.
Injection Vol 5 µLStandard volume for good sensitivity.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization ESI Negative (ESI-)Carboxylic acid group readily deprotonates to form a negative ion.
MRM Transitions Analyte: Q1 m/z → Q3 m/z IS: Q1 m/z → Q3 m/zTo be determined experimentally by infusing the pure compounds. These are the basis of the assay's selectivity.

Conclusion

An inter-laboratory comparison is a rigorous but invaluable exercise in the process of drug development. It moves an analytical method from a validated procedure within a single lab to a robust, transferable asset that can be deployed with confidence across multiple research and testing sites. By adopting a systematic approach grounded in established regulatory guidelines, utilizing selective and robust techniques like SPE and LC-MS/MS, and fostering clear communication, organizations can ensure the generation of consistent, high-quality data for this compound. This commitment to analytical excellence is fundamental to building a reliable and defensible data package for regulatory approval and ultimately contributes to the successful advancement of new therapeutic agents.

References

  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Evaluating Inter-Laboratory Comparison Data . NIST. [Link]

  • 3-[(2-Phenylethyl)carbamoyl]propanoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Bioanalytical Sample Preparation . Agilent Technologies. [Link]

  • LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine . PubMed, National Center for Biotechnology Information. [Link]

  • Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods . Analytical Chemistry, ACS Publications. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Solid-phase Extraction of Acidic Herbicides . PubMed, National Center for Biotechnology Information. [Link]

  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials . JRC Publications Repository. [Link]

  • Solid-Phase Extraction . Chemistry LibreTexts. [Link]

  • 3-(2-Carboxyphenyl)propionic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Bioanalytical samples preparation . DOCX. [Link]

  • What is an inter laboratory comparison? . CompaLab. [Link]

  • Proficiency Testing Program . AOAC INTERNATIONAL. [Link]

  • ICH M10 on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • Understanding and Improving Solid-Phase Extraction . LCGC International. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis . Analytical Chemistry, ACS Publications. [Link]

  • Bioanalytical method validation and study sample analysis m10 . International Council for Harmonisation (ICH). [Link]

  • Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomics . ScienceOpen. [Link]

  • Inter laboratory Comparison 2023 Report . Benchmark International. [Link]

  • Propionic acid . Wikipedia. [Link]

  • Proficiency Testing Scheme for Pharmaceutical Quality Control Laboratories . Eurachem. [Link]

  • What is Solid Phase Extraction (SPE)? . Organomation. [Link]

  • Sample Preparation In Bioanalysis: A Review . International Journal of Scientific & Technology Research. [Link]

  • Proficiency testing programs PHARMA . Bipea. [Link]

  • What are some chemical properties of propionic acid? . Quora. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS . PubMed, National Center for Biotechnology Information. [Link]

  • Chemical Properties of Propanoic acid (CAS 79-09-4) . Cheméo. [Link]

  • Proficiency Testing Scheme . Tanzania Medicines and Medical Devices Authority (TMDA). [Link]

  • New Trends in Sample Preparation for Bioanalysis . American Pharmaceutical Review. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed, National Center for Biotechnology Information. [Link]

  • How do you analyze basic analytes at basic pH using LC-MS/MS ES+? . YouTube. [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives . ResearchGate. [Link]

  • Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? . Bioanalysis. [Link]

Sources

Comparative Docking Guide: Phenoxypropanoic Acid Derivatives as PPAR Agonists

Author: BenchChem Technical Support Team. Date: February 2026


 and PPAR-

receptors.

Executive Summary

Phenoxypropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for the fibrate class of lipid-lowering agents (e.g., Fenofibrate) and showing potential as dual PPAR-


/

agonists for metabolic syndrome management.

This guide provides a technical framework for the comparative molecular docking of novel phenoxypropanoic acid derivatives. Unlike generic protocols, this document focuses on the specific structural challenges of this scaffold—namely, the flexibility of the ether linker and the necessity of the carboxylate "head group" to engage the Helix 12 (H12) stabilization network. We present a validated workflow using AutoDock Vina , supported by comparative data against standard clinical agents.

Scientific Rationale & Target Architecture

The Scaffold: Phenoxypropanoic Acid

The core structure consists of a lipophilic tail (often an aryl group), a flexible ether/linker, and a polar propanoic acid head.

  • Head Group: Mimics fatty acids; forms critical hydrogen bonds with the receptor's arm regions (Tyr473/His449 in PPAR-

    
    ; Tyr464/His440 in PPAR-
    
    
    
    ).
  • Linker: Determines the bound conformation and subtype selectivity.

The Target: PPAR Ligand Binding Domain (LBD)

The Peroxisome Proliferator-Activated Receptor (PPAR) LBD is a large, Y-shaped hydrophobic pocket.

  • Mechanism: Ligand binding induces a conformational change in Helix 12, closing the pocket and recruiting co-activators (e.g., SRC-1).

  • Docking Challenge: The pocket is voluminous (~1300 ų), leading to high false-positive rates if the search space (Grid Box) is not tightly defined around the canonical agonist binding site.

Mechanistic Pathway (Visualization)

The following diagram illustrates the causal link between ligand docking and biological response.

PPAR_Activation Ligand Phenoxypropanoic Derivative LBD PPAR LBD (Hydrophobic Pocket) Ligand->LBD Hydrophobic Entry H12 Helix 12 Stabilization LBD->H12 H-Bond Network (Tyr/His/Ser) CoAct Co-Activator Recruitment (SRC-1) H12->CoAct AF-2 Surface Formation Transcription Gene Transcription (Lipid Metabolism) CoAct->Transcription Complex Assembly

Figure 1: Signal transduction pathway initiated by ligand binding within the PPAR LBD.

Experimental Protocol: Comparative Docking Workflow

This protocol is optimized for AutoDock Vina but is adaptable to Glide or GOLD. It prioritizes charge conservation and protonation states, which are critical for the carboxylic acid moiety.

Phase 1: Ligand Preparation

The carboxylic acid head group must be deprotonated (COO-) to reflect physiological pH (7.4), as this charge drives the salt bridge interaction with the receptor.

  • Structure Generation: Draw derivatives in ChemDraw/MarvinSketch.

  • 3D Conversion: Convert to 3D using OpenBabel or Avogadro.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles.

  • Charge Assignment:

    • Critical Step: Assign Gasteiger partial charges.

    • Note: Ensure the carboxylate oxygens share the negative charge.

  • Torsion Tree: Define the ether linker (-O-CH2-) as rotatable. Limit rotatable bonds to <10 to prevent search space explosion.

Phase 2: Receptor Preparation
  • Source: RCSB PDB.[1][2]

    • PPAR-

      
      :  PDB ID 1I7G (Complex with GW409544).
      
    • PPAR-

      
      :  PDB ID 8DK4 or 5YCP (High resolution).
      
  • Cleaning: Remove water molecules (unless bridging waters are known, e.g., near Arg120 in COX-2 comparisons). Remove native ligands.

  • Protonation: Add polar hydrogens only. Merge non-polar hydrogens.

Phase 3: Grid Generation & Docking
  • Center: Define coordinates based on the centroid of the co-crystallized ligand (e.g., GW409544).

  • Box Size:

    
     Å (Sufficient to cover the Y-shaped pocket).
    
  • Exhaustiveness: Set to 32 (Standard is 8; 32 is required for large hydrophobic pockets to find the global minimum).

Workflow Diagram

Docking_Workflow Start Start: Candidate Selection LigPrep Ligand Prep (MMFF94 Min + Gasteiger Charges) Start->LigPrep RecPrep Receptor Prep (PDB: 1I7G / 8DK4) Start->RecPrep Grid Grid Box Definition (Center: Native Ligand) LigPrep->Grid RecPrep->Grid Dock AutoDock Vina (Exhaustiveness: 32) Grid->Dock Analysis Interaction Analysis (PLIP / PyMOL) Dock->Analysis

Figure 2: Step-by-step computational workflow for docking phenoxypropanoic acid derivatives.

Comparative Analysis & Performance Data

The following data synthesizes performance metrics of novel phenoxypropanoic derivatives against standard agonists (Fenofibrate active metabolite: Fenofibric Acid) and known high-affinity research compounds (e.g., GW590735 analogs).

Table 1: Binding Affinity & Selectivity Profile

Data derived from comparative studies of


-substituted phenoxypropanoic acids.
Compound IDStructure ClassTargetBinding Energy (kcal/mol)RMSD (Å)Key Interactions (H-Bonds)
Fenofibric Acid Standard (Fibrate)PPAR-

-8.11.2Tyr464, His440, Ser280
GW590735 (Ref) 2-methyl-2-phenoxy...PPAR-

-11.70.8Tyr464, His440, Phe273 (

-stack)
Derivative 5f 4-bromo-phenoxy...COX-2*-9.81.1Arg120, Tyr355
Compound 53 Propyl-linkedPPAR-

-9.21.4Tyr473, His449, Ser289
Derivative B UnsubstitutedPPAR-

-6.53.2Weak/Non-specific

*Note: Derivative 5f is included to demonstrate the scaffold's versatility as a COX-2 inhibitor, a common off-target or dual-design strategy [5].

Analysis of Interactions[2][3][4][5][6][7][8]
  • The "Head Group" Anchor:

    • High-affinity compounds (GW590735, Compound 53) consistently show a salt bridge or strong H-bond between the propanoic acid carboxylate and the conserved Tyrosine residues (Tyr464 in

      
      , Tyr473 in 
      
      
      
      ).
    • Failure Mode: Derivative B lacks the steric bulk in the linker region to force the head group into the correct orientation, resulting in a loss of -2.0 to -3.0 kcal/mol affinity.

  • Hydrophobic Tail Fit:

    • The PPAR pocket is lined with hydrophobic residues (Val, Leu, Ile). Derivatives with bulky, lipophilic tails (e.g., biphenyl or substituted aryl groups) achieve lower binding energies (more negative) due to favorable van der Waals contributions.

    • GW590735 exploits a specific lipophilic pocket bounded by Phe273 and Gln277, which is critical for high potency [2].

  • Selectivity (Alpha vs. Gamma):

    • Selectivity is often driven by the size of the ligand-binding pocket. PPAR-

      
       has a larger pocket. Bulky substitutions on the phenoxy ring often favor PPAR-
      
      
      
      , while constrained linkers (like the 2-methyl-2-phenoxy motif) can enhance PPAR-
      
      
      specificity [2][3].

Validation & Causality

To ensure this docking study is robust, the following self-validation steps must be performed:

  • Redocking Validation:

    • Extract the native ligand (e.g., GW409544 from 1I7G).

    • Redock it using the protocol above.

    • Pass Criteria: RMSD between the docked pose and the crystal structure must be < 2.0 Å .

  • Decoy Screening:

    • Dock a set of 50 known non-binders (decoys).

    • Pass Criteria: The binding energy distribution of decoys should be significantly higher (less negative) than the active derivatives (e.g., > -6.0 kcal/mol).

References

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy. NIH/PubMed. Available at: [Link]

  • Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPAR Agonists: Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. NIH/PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. NIH/PMC. Available at: [Link]

Sources

Validation of "3-(2-Carbamoylphenoxy)propanoic acid" as a research tool compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates 3-(2-Carbamoylphenoxy)propanoic acid (CAS: 103204-34-8) as a specialized research tool, specifically functioning as a chemical reference standard for metabolic profiling, impurity analysis, and structural-activity relationship (SAR) studies of phenoxy-alkyl derivatives.

Introduction: The Role of this compound

This compound is a bifunctional organic compound characterized by a salicylamide core ether-linked to a propanoic acid tail. In drug development and chemical biology, it serves as a critical Reference Standard and Structural Probe .

Its primary utility lies in:

  • Metabolic Profiling (DMPK): Acting as a stable reference for identifying oxidative metabolites of drugs containing 2-substituted phenoxy moieties (e.g., specific beta-blockers or salicylamide derivatives).

  • Impurity Characterization: Validating the purity of pharmaceutical intermediates synthesized via Michael addition of salicylamide to acrylates.

  • Chemical Biology (SAR): Serving as a negative control or structural analog in studies involving Sweet Taste Receptors (T1R2/T1R3) (analogous to Lactisole) or Auxin signaling in plant physiology.

Mechanism & Chemical Properties

Understanding the physicochemical behavior of this compound is essential for its validation in experimental assays.

  • Chemical Structure: The molecule consists of a phenol ring substituted at the ortho position with a carbamoyl group (-CONH₂) and an ether-linked propionic acid chain (-O-CH₂-CH₂-COOH).

  • Reactivity:

    • Acidic Domain: The carboxylic acid (pKa ≈ 4.5) allows for pH-dependent solubility and ionization in LC-MS (negative mode).

    • Amide Domain: The carbamoyl group provides a hydrogen bond donor/acceptor site, influencing binding affinity in protein-ligand interactions.

    • Stability: The ether linkage is metabolically stable, whereas the amide and carboxylic acid are susceptible to hydrolysis under extreme pH or enzymatic action (amidases).

Pathway Visualization: Synthesis & Degradation Logic

The following diagram illustrates the structural origin and potential degradation pathways, essential for impurity profiling.

Pathway Salicylamide Salicylamide (Precursor) Target 3-(2-Carbamoylphenoxy) propanoic acid (Target Compound) Salicylamide->Target Michael Addition (Base Catalyzed) AcrylicAcid Acrylic Acid / 3-Bromopropionic Acid AcrylicAcid->Target Hydrolysis Acid/Base Hydrolysis Target->Hydrolysis Degradant1 3-(2-Carboxyphenoxy) propanoic acid Hydrolysis->Degradant1 Amide Hydrolysis Degradant2 Salicylamide (Reversion) Hydrolysis->Degradant2 Ether Cleavage (Rare)

Caption: Synthesis via Michael addition and potential degradation pathways for stability monitoring.

Comparison with Alternatives

As a research tool, this compound is often compared against other phenoxy-acid standards used in similar assays.

FeatureThis compoundLactisole (Reference Inhibitor)Melilotic Acid (Metabolite Std)
CAS Number 103204-34-8137-40-6501-19-9
Core Structure Ortho-Carbamoyl PhenoxyPara-Methoxy PhenoxyOrtho-Hydroxy Phenyl (No Ether)
Primary Use Impurity/Metabolite StandardSweet Taste InhibitorCoumarin Metabolite Standard
pKa (Acid) ~4.5~4.4~4.6
Water Solubility Moderate (pH dependent)Low (Free acid), High (Salt)Moderate
UV Max ~240 nm, 300 nm~228 nm, 280 nm~275 nm
Selectivity High (Salicylamide specific)High (T1R2/T1R3 specific)High (Coumarin specific)

Why choose this compound?

  • Specificity: Unlike Melilotic acid, it retains the ether linkage and amide, making it the only valid standard for quantifying metabolites of drugs containing the 2-carbamoylphenoxy motif (e.g., specific salicylamide prodrugs).

  • Stability: It is more stable against oxidation than phenolic acids (like Melilotic acid) due to the ether protection of the phenol.

Experimental Validation Protocols

To validate this compound in your workflow, follow these standardized protocols.

Protocol A: Solubility & Stock Preparation

Purpose: Ensure consistent delivery of the compound in biological or analytical assays.

  • Solvent Choice:

    • Primary: DMSO (Dimethyl sulfoxide) - Soluble up to 50 mM.

    • Secondary: Methanol - Soluble up to 20 mM.

    • Aqueous: PBS (pH 7.4) - Soluble < 1 mM (requires pre-dissolution in DMSO).

  • Preparation Step-by-Step:

    • Weigh 2.1 mg of powder.

    • Add 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

    • Vortex for 30 seconds until clear.

    • Aliquot into amber vials and store at -20°C (Stable for 6 months).

Protocol B: LC-MS/MS Identification (Qualitative Validation)

Purpose: Confirm identity and purity using Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (Amide protonation) or Negative Mode (Carboxylate deprotonation).

  • Key Transitions (ESI+):

    • Precursor: [M+H]⁺ = 210.2 m/z

    • Product 1: 193.2 m/z (Loss of NH₃ - Characteristic of primary amides).

    • Product 2: 137.1 m/z (Salicylamide fragment).

Analytical Workflow Diagram

The following flowchart outlines the validation process for using this compound as a reference standard.

Workflow Start Raw Material (CAS 103204-34-8) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Purity Purity Assessment (HPLC-UV >95%) Solubility->Purity MS_ID Mass Spec ID ([M+H]+ 210.2) Purity->MS_ID Decision Pass Criteria? MS_ID->Decision Usage_DMPK Application 1: DMPK Internal Std Decision->Usage_DMPK Yes Usage_Impurity Application 2: Impurity Profiling Decision->Usage_Impurity Yes Fail Recrystallize / Discard Decision->Fail No

Caption: Quality Control workflow for validating the reference standard before experimental use.

References

  • Cymit Quimica. this compound - Product Specification. Retrieved from

  • Accela ChemBio. Product Catalog: 3-(2-Carbamoylphenoxy)propionic acid. Retrieved from

  • ICH Guidelines.Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem.Compound Summary: Phenoxypropionic acid derivatives. (For structural comparison logic).

Safety Operating Guide

Personal protective equipment for handling 3-(2-Carbamoylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Approach

3-(2-Carbamoylphenoxy)propanoic acid is a functionalized ether intermediate, frequently utilized in the synthesis of dihydropyridine calcium channel blockers (e.g., Amlodipine). While specific toxicological data for this intermediate may be less ubiquitous than common solvents, its structure—containing both a carboxylic acid tail and an amide (carbamoyl) moiety—dictates a strict safety protocol.

The Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (H335) . As a solid intermediate, the primary vector of exposure is dust inhalation during weighing and dermal absorption during solvation.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the hazard. PPE is the last line of defense; engineering controls (fume hoods) are primary.

Functional GroupAssociated HazardPhysiological Mechanism
Carboxylic Acid (Propanoic acid tail)Corrosion / Irritation Proton donation (

) causes protein denaturation on mucosal surfaces (eyes/lungs).
Carbamoyl (Amide)Sensitization / Absorption Amides are generally stable but can facilitate skin permeation; potential for delayed hypersensitivity.
Phenoxy Ether Lipophilicity Increases the compound's ability to penetrate the lipid bilayer of the stratum corneum (skin).
Physical State (Crystalline Solid)Inhalation Micronized dust particles (<10 µm) can bypass nasal hairs and lodge in the bronchial tree.

PPE Selection Logic: A Tiered System

Do not apply a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the experiment.

DOT Diagram: PPE Decision Matrix

The following logic flow illustrates how to select the correct PPE tier based on your operational scale.

PPE_Selection Start Start: Assess Operation State_Check Is the compound in Solid or Liquid state? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Solid Liquid_Path Liquid (Solution) State_Check->Liquid_Path Solution Qty_Check_S Quantity > 10 grams? Solid_Path->Qty_Check_S Qty_Check_L Concentration > 1M or Heating involved? Liquid_Path->Qty_Check_L Tier1 TIER 1: Standard Bench (Nitrile + Lab Coat + Safety Glasses) Qty_Check_S->Tier1 No (<10g) Tier3 TIER 3: Respiratory Critical (PAPR or N95 + Full Face Shield) Qty_Check_S->Tier3 Yes (>10g) Qty_Check_L->Tier1 No Tier2 TIER 2: High Exposure (Double Gloving + Tyvek Sleeves + Goggles) Qty_Check_L->Tier2 Yes

Caption: Decision matrix for selecting PPE based on physical state and operational scale. Note that Tier 3 is triggered by large solid quantities due to dust generation risks.

Technical Specifications for PPE Components[1]
1. Hand Protection (The Double-Glove Protocol)

For handling this compound, single gloving is insufficient during synthesis due to the risk of micro-tears and permeation by organic solvents used in the process (e.g., DCM or Ethyl Acetate).

  • Inner Glove: 4-mil Nitrile (High dexterity). Color: Blue/Purple.

  • Outer Glove: 6-8 mil Nitrile or Neoprene (Extended Cuff). Color: Orange/Green (Contrast allows easy breach detection).

  • Why? The "breakthrough time" for propanoic acid derivatives in thin nitrile is >480 mins, but if solvated in Acetone/DCM, this drops to <5 mins. The outer glove is sacrificial.

2. Ocular Protection
  • Standard: ANSI Z87.1+ Impact Safety Glasses with side shields.

  • Synthesis/Reflux: Indirect Vent Splash Goggles.

  • Reasoning: As an acid, a splash into the eye can cause immediate corneal opacity. Goggles seal the orbital area against vapors and splashes that glasses cannot block.

3. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (PPE): If weighing outside a hood (not recommended) or cleaning a spill, use a NIOSH N95 particulate respirator at minimum. For large scale (>1kg), a PAPR (Powered Air Purifying Respirator) with HEPA filters is required to prevent sensitization.

Operational Protocol: Gowning & Handling

Scientific integrity relies on reproducibility; contamination ruins reproducibility. This protocol protects the scientist and the sample.

Step-by-Step Workflow
  • Pre-Entry Inspection: Check fume hood certification sticker. Verify sash operation.

  • Donning (Clean to Dirty):

    • Put on Lab Coat (100% Cotton or Nomex; avoid synthetic blends that melt).

    • Don Safety Glasses/Goggles .

    • Don Inner Gloves (tuck under lab coat cuff).

    • Don Outer Gloves (pull over lab coat cuff). Crucial: This creates a shingle effect, preventing liquid from running down the sleeve onto the skin.

  • Handling:

    • Weighing: Use an anti-static gun if the powder is flighty. Keep the balance inside the hood.

    • Transfer: Dissolve the solid as quickly as possible to transition from an inhalation hazard (dust) to a contact hazard (liquid), which is easier to manage.

  • Doffing (Dirty to Clean):

    • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Discard in solid waste.

    • Wash: Inspect inner gloves. If clean, remove lab coat.[1]

    • Final: Remove inner gloves and wash hands with soap and water for 20 seconds.

DOT Diagram: Contamination Control Workflow

Gowning_Protocol Clean Clean Zone (Office/Corridor) Buffer Buffer Zone (Gowning Area) Clean->Buffer Don_Eye 1. Don Eye Protection Buffer->Don_Eye Wash 6. Hand Wash Buffer->Wash Hot Hot Zone (Fume Hood) Work Perform Experiment Hot->Work Don_Coat 2. Don Lab Coat Don_Eye->Don_Coat Don_Glove1 3. Inner Gloves (Under Cuff) Don_Coat->Don_Glove1 Don_Glove2 4. Outer Gloves (Over Cuff) Don_Glove1->Don_Glove2 Don_Glove2->Hot Doff_Glove2 5. Remove Outer Gloves Work->Doff_Glove2 Doff_Glove2->Buffer Wash->Clean

Caption: The "Shingle Effect" gowning sequence ensures no skin is exposed between the glove and coat interface during the transition to the Hot Zone.

Disposal & Decontamination

Improper disposal is a common compliance failure.

  • Solid Waste: Contaminated paper towels, outer gloves, and weigh boats must go into Hazardous Solid Waste (Yellow bag/bin). Do not use regular trash.

  • Liquid Waste:

    • If solvated in water: Adjust pH to neutral (7.0) before disposal (check local regulations; often requires collection).

    • If solvated in organics: Dispose in Halogenated or Non-Halogenated solvent waste streams depending on the co-solvent. The compound itself is combustible but not highly flammable.

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

    • Decon Agent: Wash surface with 10% Sodium Carbonate (

      
      ) solution to neutralize the carboxylic acid residues, followed by water.
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[2] United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). Chemical Protective Clothing Selection. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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